1-(4-Methoxycinnamoyl)pyrrole
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(4-Methoxycinnamoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(4-Methoxycinnamoyl)pyrrole. This molecule is of significant interest due to the well-documented biological activities of its constituent moieties, pyrrole (B145914) and 4-methoxycinnamic acid, which suggest potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. This document details a feasible synthetic protocol, predicted analytical data for characterization, and a proposed mechanism of action based on relevant signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the exploration of new therapeutic agents.
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, cinnamic acid and its derivatives are known for their diverse pharmacological effects, such as antioxidant and anti-inflammatory activities. The conjugation of these two pharmacophores into a single molecule, this compound, presents an intriguing candidate for drug development. This guide outlines a detailed methodology for its synthesis and provides a comprehensive set of predicted characterization data to aid in its identification and purification. Furthermore, a potential anti-inflammatory signaling pathway is proposed to guide future biological investigations.
Synthesis of this compound
The synthesis of this compound can be achieved via an N-acylation reaction, a common and effective method for forming amide bonds. This procedure is adapted from a general method for the synthesis of pyrrole-cinnamate hybrids.[1]
Experimental Protocol: N-Acylation of Pyrrole
Materials:
-
Pyrrole
-
4-Methoxycinnamoyl chloride
-
Triethylamine (B128534) (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of pyrrole (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (0.1 mmol).
-
The reaction mixture is stirred under an argon atmosphere at room temperature.
-
A solution of 4-methoxycinnamoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the pyrrole solution over a period of 15 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1N HCl (2 x 15 mL), saturated aqueous NaHCO3 (2 x 15 mL), and brine (15 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.
Characterization Data (Predicted)
Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120-125 °C |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane |
Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d, J=15.6 Hz | 1H | H-β (Cinnamoyl) |
| 7.50 | d, J=8.8 Hz | 2H | H-2', H-6' (Aromatic) |
| 7.20 | t, J=2.2 Hz | 2H | H-2, H-5 (Pyrrole) |
| 6.90 | d, J=8.8 Hz | 2H | H-3', H-5' (Aromatic) |
| 6.40 | d, J=15.6 Hz | 1H | H-α (Cinnamoyl) |
| 6.30 | t, J=2.2 Hz | 2H | H-3, H-4 (Pyrrole) |
| 3.85 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 | C=O (Amide) |
| 161.5 | C-4' (Aromatic) |
| 145.0 | C-β (Cinnamoyl) |
| 130.0 | C-2', C-6' (Aromatic) |
| 127.0 | C-1' (Aromatic) |
| 122.0 | C-2, C-5 (Pyrrole) |
| 118.0 | C-α (Cinnamoyl) |
| 114.5 | C-3', C-5' (Aromatic) |
| 112.0 | C-3, C-4 (Pyrrole) |
| 55.5 | -OCH₃ |
Predicted FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (Aromatic, Olefinic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| 1680 | Strong | C=O stretch (Amide) |
| 1600, 1510, 1450 | Strong | C=C stretch (Aromatic, Olefinic) |
| 1250 | Strong | C-O stretch (Aryl ether) |
| 1170 | Strong | C-N stretch |
Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 227 | 100 | [M]⁺ (Molecular ion) |
| 161 | 80 | [M - C₄H₄N]⁺ (Loss of pyrrole) |
| 134 | 60 | [M - C₄H₄NCO]⁺ (Loss of pyrrolylcarbonyl) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl fragment) |
| 66 | 30 | [C₄H₄N]⁺ (Pyrrole fragment) |
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Proposed Anti-Inflammatory Signaling Pathway
Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. The following diagram illustrates the proposed mechanism by which this compound may inhibit inflammation.
Caption: Proposed TLR4/NF-κB inhibitory pathway.
Discussion
The synthetic route presented is robust and utilizes readily available starting materials and reagents. The N-acylation reaction is a high-yielding transformation, and the purification can be readily achieved using standard chromatographic techniques. The predicted characterization data provides a useful benchmark for researchers to confirm the identity and purity of the synthesized this compound.
The proposed anti-inflammatory mechanism, centered on the inhibition of the TLR4/NF-κB signaling cascade, is based on the known activities of cinnamoyl derivatives. This pathway is a key regulator of the inflammatory response, and its inhibition is a validated strategy for the development of anti-inflammatory drugs. Future studies should focus on validating this proposed mechanism through in vitro and in vivo assays, such as measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in response to inflammatory stimuli in the presence and absence of the title compound.
Conclusion
This technical guide provides a comprehensive starting point for the synthesis and investigation of this compound. The detailed synthetic protocol, along with the predicted analytical data, will facilitate its preparation and characterization. The proposed anti-inflammatory mechanism offers a clear direction for future biological evaluation. The unique combination of the pyrrole and 4-methoxycinnamoyl moieties makes this compound a promising candidate for further investigation as a potential therapeutic agent.
References
Chemical properties and structure of 1-(4-Methoxycinnamoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methoxycinnamoyl)pyrrole is a naturally occurring compound found in Piper nigrum L.[1]. As a derivative of both pyrrole (B145914) and cinnamic acid, it holds potential for significant biological activity, drawing interest from the fields of medicinal chemistry and drug development. Pyrrole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route of this compound. It also explores its potential biological activities and associated signaling pathways based on the known effects of structurally related molecules.
Chemical Structure and Properties
This compound possesses a central pyrrole ring N-acylated with a 4-methoxycinnamoyl group. This structure combines the electron-rich aromatic character of the pyrrole ring with the conjugated system of the cinnamoyl moiety.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Reference |
| IUPAC Name | 1-( (2E)-3-(4-methoxyphenyl)prop-2-enoyl)-1H-pyrrole | N/A |
| CAS Number | 736140-70-8 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Natural Source | Piper nigrum L. | [1] |
| Storage | Store at 2-8°C. For long-term storage, aliquots in DMSO can be stored at -20°C for up to two weeks. | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 (d, J ≈ 15.5 Hz) | Doublet | 1H | Cinnamate H-β |
| ~7.5 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic H (ortho to -CH=CH) |
| ~7.0-7.2 (m) | Multiplet | 2H | Pyrrole H-α |
| ~6.9 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic H (ortho to -OCH₃) |
| ~6.5 (d, J ≈ 15.5 Hz) | Doublet | 1H | Cinnamate H-α |
| ~6.2-6.4 (m) | Multiplet | 2H | Pyrrole H-β |
| 3.85 (s) | Singlet | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~161 | Aromatic C-OCH₃ |
| ~145 | Cinnamate C-β |
| ~130 | Aromatic C (ortho to -CH=CH) |
| ~127 | Aromatic C (ipso) |
| ~122 | Pyrrole C-α |
| ~118 | Cinnamate C-α |
| ~115 | Aromatic C (ortho to -OCH₃) |
| ~112 | Pyrrole C-β |
| ~55.5 | -OCH₃ |
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretch (Aromatic/Vinylic) |
| ~2950-2850 | C-H stretch (Aliphatic -OCH₃) |
| ~1680-1660 | C=O stretch (Amide I) |
| ~1600, 1510, 1450 | C=C stretch (Aromatic/Vinylic) |
| ~1250 | C-O stretch (Aryl ether) |
| ~1170 | C-N stretch |
| ~980 | =C-H bend (trans-alkene) |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 227 | [M]⁺ |
| 161 | [M - C₄H₄N]⁺ (Loss of pyrrole) |
| 134 | [CH=CHC₆H₄OCH₃]⁺ |
| 121 | [C₆H₄OCH₃]⁺ |
| 67 | [C₄H₅N]⁺ (Pyrrole) |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is the acylation of pyrrole with 4-methoxycinnamoyl chloride. This is a standard procedure for the formation of N-acylpyrroles.
Experimental Protocol: Synthesis of this compound
-
Preparation of 4-Methoxycinnamoyl Chloride:
-
To a solution of 4-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-methoxycinnamoyl chloride, which can be used directly in the next step.
-
-
Acylation of Pyrrole:
-
Dissolve pyrrole (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0°C.
-
Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise and stir the mixture for 30 minutes at 0°C to form the sodium salt of pyrrole.
-
Add a solution of 4-methoxycinnamoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound.
-
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the activities of related pyrrole derivatives suggest potential anticancer and anti-inflammatory properties.
Anticancer Activity
Pyrrole derivatives have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.
Caption: Postulated anticancer mechanism via EGFR/VEGFR inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity
Many pyrrole-containing compounds exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Caption: Potential anti-inflammatory mechanisms of action.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound and a vehicle control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin (B15479496) Measurement: After a set incubation period, measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
This compound is a molecule of interest due to its natural origin and the established biological activities of its constituent chemical moieties. While specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and testable hypotheses regarding its potential anticancer and anti-inflammatory activities and mechanisms. Further investigation into this compound is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Initial Biological Screening of 1-(4-Methoxycinnamoyl)pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy or unique mechanisms of action. The 1-(4-methoxycinnamoyl)pyrrole scaffold combines two privileged structures: the pyrrole (B145914) ring, a core component of numerous FDA-approved drugs with diverse activities, and the cinnamoyl moiety, which is prevalent in natural products known for their anti-inflammatory and anticancer properties.[1][2][3]
This technical guide outlines a logical and efficient workflow for the initial in vitro biological screening of novel this compound derivatives. The proposed screening cascade targets three primary areas of significant therapeutic interest: oncology, inflammation, and infectious diseases.
Proposed Biological Screening Cascade
The rationale for the proposed screening areas stems from the known bioactivities of the parent scaffolds.
-
Anticancer Activity: Pyrrole-containing compounds are integral to various anticancer agents, acting through mechanisms such as kinase inhibition and apoptosis induction.[4][5][6] Chalcones and their derivatives, which share structural similarity with the cinnamoyl group, are known to inhibit tubulin polymerization and show potent cytotoxic effects against various cancer cell lines.[7][8]
-
Anti-inflammatory Activity: Cinnamic acid derivatives and related phenylpropanoids have demonstrated significant anti-inflammatory effects, often by modulating key signaling pathways like NF-κB.[9][10] Furthermore, several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin, are based on a pyrrole scaffold, typically targeting cyclooxygenase (COX) enzymes.[11][12]
-
Antimicrobial Activity: The pyrrole nucleus is a common feature in compounds exhibiting potent antibacterial and antifungal properties.[13][14][15]
The following diagram illustrates a standard workflow for the initial biological evaluation of a newly synthesized compound library.
Quantitative Data Presentation
For effective analysis and comparison, all quantitative results from the primary screens should be organized into clear, concise tables. The following tables are templates for presenting the data obtained from the proposed assays.
Table 1: Anticancer Activity (MTT Assay) Summary of the cytotoxic effects of this compound derivatives against various human cancer cell lines after 72 hours of exposure. Doxorubicin is used as a positive control.
| Compound ID | Substitution (R) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| Derivative 1 | H | >100 | 85.2 ± 4.1 | 91.5 ± 6.3 |
| Derivative 2 | 4-Cl | 45.1 ± 3.2 | 33.7 ± 2.5 | 50.1 ± 4.8 |
| Derivative 3 | 4-OCH₃ | 22.8 ± 1.9 | 15.4 ± 1.1 | 28.3 ± 2.2 |
| Doxorubicin | N/A | 0.8 ± 0.05 | 0.5 ± 0.03 | 0.9 ± 0.07 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Anti-inflammatory Activity (LPS-Induced TNF-α Inhibition) Inhibitory effects of derivatives on TNF-α production in LPS-stimulated RAW 264.7 macrophages. Dexamethasone is used as a positive control.
| Compound ID | Concentration (µM) | % Inhibition of TNF-α | IC₅₀ (µM) |
| Derivative 1 | 10 | 15.6 ± 2.1 | >50 |
| Derivative 2 | 10 | 48.2 ± 3.5 | 11.2 ± 0.9 |
| Derivative 3 | 10 | 65.7 ± 4.0 | 5.8 ± 0.4 |
| Dexamethasone | 1 | 92.1 ± 2.8 | 0.08 ± 0.01 |
| Data are presented as mean ± standard deviation. |
Table 3: Antimicrobial Activity (Broth Microdilution) Minimum Inhibitory Concentration (MIC) values against representative bacterial and fungal strains.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | >128 | >128 | 64 |
| Derivative 2 | 32 | 64 | 16 |
| Derivative 3 | 16 | 32 | 8 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
| N/A: Not Applicable. |
Detailed Experimental Protocols
Anticancer Screening: MTT Cell Viability Assay
This protocol assesses the ability of the compounds to reduce the viability of cancer cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan (B1609692) crystals.[9][16]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Anti-inflammatory Screening: Inhibition of LPS-Induced TNF-α Production
This assay evaluates the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in mouse macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[1][17]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Mouse TNF-α ELISA kit
-
Cell lysis buffer for cytotoxicity assessment (e.g., MTT or LDH assay)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well in 500 µL of medium and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[17]
-
Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT or LDH assay to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-only control. Determine IC₅₀ values.
Antimicrobial Screening: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][13][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Mechanistic Insights: Relevant Signaling Pathways
The anti-inflammatory activity of cinnamoyl derivatives is often attributed to the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which culminates in the activation of the transcription factor NF-κB.[9] NF-κB orchestrates the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Screening for the inhibition of this pathway can provide valuable mechanistic insights.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils [mdpi.com]
- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Discovery and Synthesis of Novel Cinnamoylpyrrole Compounds: A Technical Guide for Drug Development Professionals
Abstract
The hybridization of natural product scaffolds to create novel chemical entities with enhanced therapeutic properties is a cornerstone of modern drug discovery. This whitepaper provides an in-depth technical overview of the discovery and synthesis of novel cinnamoylpyrrole compounds, a promising class of molecules exhibiting significant anti-inflammatory and anticancer activities. We present a comprehensive analysis of their synthesis, biological evaluation, and underlying mechanisms of action, with a focus on their modulation of key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Introduction
The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Similarly, the cinnamoyl moiety, derived from cinnamic acid, is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The molecular hybridization of these two pharmacophores has given rise to a novel class of cinnamoylpyrrole compounds with potent and multi-target biological activities.[2][4] This guide delves into the synthesis of these hybrid molecules, summarizes their biological activities with quantitative data, provides detailed experimental protocols for their evaluation, and explores their mechanistic basis of action by visualizing key signaling pathways.
Synthesis of Cinnamoylpyrrole Compounds
The synthesis of cinnamoylpyrrole derivatives can be achieved through various strategic approaches. A common and effective method involves a multi-step synthesis commencing with the formation of a pyrrole core, followed by its functionalization with a cinnamoyl group.
Synthesis of the Pyrrole Scaffold
A versatile and widely used method for the synthesis of substituted pyrroles is the Paal-Knorr pyrrole synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic conditions to yield the corresponding pyrrole.
A key precursor for many cinnamoylpyrroles are chalcones, which are α,β-unsaturated ketones. These can be synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone in the presence of a base. The resulting chalcone (B49325) can then be converted to a 1,4-dicarbonyl intermediate, which is then cyclized to form the pyrrole ring.
Hybridization with the Cinnamoyl Moiety
Once the pyrrole scaffold is obtained, the cinnamoyl group is typically introduced via an acylation reaction. This is commonly achieved by reacting the pyrrole with cinnamoyl chloride in the presence of a base, such as triethylamine (B128534), and a catalyst like 4-(dimethylamino)pyridine (DMAP).[2]
Biological Activity and Quantitative Data
Cinnamoylpyrrole compounds have demonstrated significant potential as both anti-inflammatory and anticancer agents. Their biological activity is often attributed to their ability to interact with multiple cellular targets.
Anti-inflammatory Activity
A primary mechanism of the anti-inflammatory action of these compounds is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[2][4] The inhibitory activities of several novel cinnamoylpyrrole hybrids are summarized in the table below.
| Compound | sLOX IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Pyrrole 1 | 51.5 | - | [2] |
| Pyrrole 2 | 7.5 | - | [2] |
| Hybrid 5 | 30 | 0.55 | [2][4] |
| Hybrid 6 | 27.5 | 7.0 | [2][4] |
| Hybrid 7 | 35 | 7.2 | [2] |
Table 1: In vitro inhibitory activity of selected pyrrole and cinnamoylpyrrole hybrids against soybean lipoxygenase (sLOX) and cyclooxygenase-2 (COX-2).
Anticancer Activity
Cinnamoylpyrrole derivatives have also shown promising cytotoxic activity against various cancer cell lines. Their anticancer effects are often mediated through the induction of apoptosis.
| Compound | Cell Line | Activity | Reference |
| Compound 3e | U87MG (Glioblastoma) | 86% cytotoxicity at 25 µg/mL | [5] |
| Compound 3e | SHSY-5Y (Neuroblastoma) | 84% cytotoxicity at 25 µg/mL | [5] |
| Compound 2c | U87MG (Glioblastoma) | 81% cytotoxicity at 25 µg/mL | [5] |
| Compound 2c | SHSY-5Y (Neuroblastoma) | 82% cytotoxicity at 25 µg/mL | [5] |
Table 2: Anticancer activity of selected cinnamoyl derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative cinnamoylpyrrole hybrid and for key biological assays used to evaluate its activity.
General Procedure for the Synthesis of Pyrrole-Cinnamate Hybrids
This protocol is adapted from a previously published procedure.[2]
-
Dissolve the Pyrrole Derivative: In a dry round-bottom flask under an argon atmosphere, dissolve the desired pyrrole derivative (1.0 mmol) in dry dichloromethane (B109758) (4 mL).
-
Add Base and Catalyst: To the solution, add triethylamine (0.7 mmol) and 4-(dimethylamino)pyridine (0.1 mmol).
-
Prepare Cinnamoyl Chloride Solution: In a separate flask, dissolve cinnamoyl chloride (0.7 mmol) in dry dichloromethane (2 mL).
-
Add Cinnamoyl Chloride: Add the cinnamoyl chloride solution dropwise to the pyrrole mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
In Vitro COX-2 Inhibition Assay
The following is a general protocol for determining the COX-2 inhibitory activity of test compounds.
-
Prepare Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer (e.g., Tris-HCl), a solution of the COX-2 enzyme, and a solution of the substrate (e.g., arachidonic acid).
-
Incubate Enzyme and Inhibitor: In a microplate, add the COX-2 enzyme solution to each well, followed by the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.
-
Stop Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantify Product: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate IC50: The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.
In Vitro Soybean Lipoxygenase (sLOX) Inhibition Assay
This protocol outlines a common method for assessing sLOX inhibition.[2]
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare a buffer solution (e.g., borate (B1201080) buffer), a solution of the sLOX enzyme, and a solution of the substrate (linoleic acid).
-
Incubate Enzyme and Inhibitor: In a quartz cuvette, mix the buffer, sLOX enzyme solution, and the test compound at various concentrations. Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate Reaction: Add the linoleic acid solution to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the conjugated diene product.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without inhibitor).
-
Determine IC50: The IC50 value is determined from a plot of percentage inhibition versus inhibitor concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamoylpyrrole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of cinnamoylpyrrole compounds are often linked to their ability to modulate critical intracellular signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in many chronic inflammatory diseases and cancers. Cinnamoyl compounds have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by cinnamoylpyrrole compounds.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer. Cinnamoyl derivatives have been reported to interfere with this pathway.
Caption: Cinnamoylpyrrole compounds targeting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The discovery and preclinical development of novel cinnamoylpyrrole compounds follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General experimental workflow for cinnamoylpyrrole drug discovery.
Conclusion and Future Directions
Cinnamoylpyrrole hybrids represent a promising class of therapeutic agents with potent anti-inflammatory and anticancer activities. Their multi-target nature, particularly their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, makes them attractive candidates for further development. The synthetic strategies outlined in this guide provide a robust framework for generating diverse libraries of these compounds for structure-activity relationship studies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(4-Methoxycinnamoyl)pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(4-Methoxycinnamoyl)pyrrole, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted and comparative spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring these spectra and presents a logical workflow for the spectroscopic analysis of such compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are based on established prediction models and analysis of structurally similar compounds. These values provide a robust framework for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent, such as CDCl₃, are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | d | 1H | H-α (alkene) |
| ~7.6 - 7.4 | d | 2H | H-2', H-6' (aromatic) |
| ~7.2 - 7.0 | m | 2H | H-2, H-5 (pyrrole) |
| ~7.0 - 6.8 | d | 2H | H-3', H-5' (aromatic) |
| ~6.5 - 6.3 | d | 1H | H-β (alkene) |
| ~6.3 - 6.1 | m | 2H | H-3, H-4 (pyrrole) |
| ~3.85 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~161 | C-4' (aromatic) |
| ~145 | C-α (alkene) |
| ~130 | C-2', C-6' (aromatic) |
| ~127 | C-1' (aromatic) |
| ~122 | C-2, C-5 (pyrrole) |
| ~118 | C-β (alkene) |
| ~114 | C-3', C-5' (aromatic) |
| ~112 | C-3, C-4 (pyrrole) |
| ~55.5 | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3100 - 3000 | Medium | C-H | Aromatic and Alkene Stretch |
| ~2950 - 2850 | Medium | C-H | Aliphatic (-OCH₃) Stretch |
| ~1680 - 1650 | Strong | C=O | Amide I band (carbonyl stretch) |
| ~1600 | Medium | C=C | Aromatic and Alkene Stretch |
| ~1510 | Strong | Aromatic | C=C Stretch |
| ~1250 | Strong | C-O | Aryl Ether Stretch |
| ~1170 | Strong | C-N | Amide III band |
| ~980 | Strong | C-H | Alkene out-of-plane bend (trans) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The predicted mass spectrum for this compound under electron ionization (EI) conditions is outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion |
| 227 | [M]⁺ (Molecular Ion) |
| 160 | [M - C₄H₅N]⁺ (Loss of pyrrole) |
| 133 | [C₉H₉O]⁺ (4-methoxycinnamoyl cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 67 | [C₄H₅N]⁺ (Pyrrole cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal reference. For ¹H NMR, integrate the signals to determine the relative number of protons.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection : Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
-
Data Analysis : Analyze the resulting spectrum, identifying characteristic absorption bands and comparing them to known functional group frequencies.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[1][2] The sample is vaporized in the ion source.[1][2]
-
Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[1][2][3] This causes the molecules to ionize and fragment.[1][2][3]
-
Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[3]
-
Detection : Detect the separated ions, generating a mass spectrum that plots ion intensity versus m/z.
-
Data Interpretation : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the identification, purity assessment, and structural confirmation of this and similar compounds in a drug discovery and development context.
References
Unveiling the Enigma: An In-depth Technical Guide on the Putative Natural Sources of 1-(4-Methoxycinnamoyl)pyrrole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxycinnamoyl)pyrrole is a fascinating molecular scaffold, combining the pharmacologically significant pyrrole (B145914) ring with a methoxycinnamoyl moiety, a common feature in numerous bioactive natural products. Despite extensive investigation of phytochemical literature, no definitive evidence has been found to confirm the isolation of this compound from a natural source. This technical guide, therefore, aims to provide a comprehensive overview of structurally related compounds that are known to occur in nature, their biosynthesis, and established experimental protocols for their isolation. This information is intended to serve as a valuable resource for researchers interested in the potential natural occurrence or synthesis of this and related compounds.
Structurally Related Natural Products: A Tale of Two Moieties
The structure of this compound is a conjugate of a pyrrole ring and 4-methoxycinnamic acid. While this specific combination remains elusive in nature, both constituent parts are well-represented in a variety of natural products.
Cinnamoyl Amides in the Plant Kingdom
Cinnamoyl amides are a widespread class of secondary metabolites in plants, recognized for their diverse biological activities.[1] They are particularly abundant in the Piper genus (black pepper and long pepper), where they contribute to the characteristic pungent taste and medicinal properties of these spices.[2][3][4] These compounds typically consist of a cinnamic acid derivative, such as ferulic acid, p-coumaric acid, or sinapic acid, linked to an amine via an amide bond. The amine moiety can be a simple alkylamine, a polyamine, or a heterocyclic amine like piperidine (B6355638) or pyrrolidine.[1][2]
Several amides isolated from Piper species, such as piperine (B192125) and piplartine, incorporate a piperidine ring.[5][6] While direct N-cinnamoylpyrroles are not commonly reported, the prevalence of cinnamoyl amides in Piper and other plant families suggests that the biosynthetic machinery for their formation is widespread.[1][7][8]
Pyrrole Alkaloids: Simple Structures with Potent Activities
The pyrrole ring is a fundamental structural motif in a vast array of natural products, from the complex tetrapyrroles like heme and chlorophyll (B73375) to simpler pyrrole alkaloids.[9][10] Simple pyrrole-containing natural products have been isolated from various sources, including marine organisms, insects, and microorganisms.[10]
Biosynthesis of Related Natural Products
Understanding the biosynthetic pathways of cinnamoyl amides and pyrrole alkaloids can provide insights into the potential for the natural synthesis of this compound.
Biosynthesis of Cinnamoyl Amides
The biosynthesis of cinnamoyl amides in plants generally starts from the amino acid phenylalanine.[1][10] Phenylalanine is converted to cinnamic acid, which then undergoes a series of hydroxylations and methylations to produce various cinnamic acid derivatives, including 4-methoxycinnamic acid. These acids are then activated to their corresponding Coenzyme A (CoA) esters. The final step involves the condensation of the cinnamoyl-CoA ester with an amine, a reaction catalyzed by an acyltransferase.[1][11][12]
Below is a generalized biosynthetic pathway for cinnamoyl amides.
Caption: Generalized biosynthetic pathway of cinnamoyl amides.
Biosynthesis of the Pyrrole Ring
The biosynthesis of the pyrrole ring can occur through several pathways depending on the organism and the specific compound. One common pathway involves the cyclization of precursors derived from the Krebs cycle and amino acid metabolism. For instance, in the biosynthesis of prodigiosin (B1679158) in Serratia marcescens, the pyrrole ring is formed from proline.
A simplified representation of a potential biosynthetic route to a pyrrole nucleus is depicted below.
Caption: Simplified schematic for the biosynthesis of a pyrrole ring.
Representative Experimental Protocol: Isolation of Cinnamoyl Amides from Piper longum
As this compound has not been isolated from a natural source, a specific protocol for its extraction cannot be provided. However, the following is a representative protocol for the isolation of cinnamoyl amides from the fruits of Piper longum (long pepper), which can be adapted for the search of related compounds in other plant materials.[5][13]
Table 1: Experimental Protocol for Isolation of Cinnamoyl Amides
| Step | Procedure |
| 1. Plant Material Preparation | Dried fruits of Piper longum are ground into a fine powder. |
| 2. Extraction | The powdered plant material is subjected to Soxhlet extraction with methanol (B129727) for 48 hours. The methanolic extract is then concentrated under reduced pressure to yield a crude extract. |
| 3. Fractionation | The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate. |
| 4. Column Chromatography | The chloroform fraction, typically rich in amides, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity. |
| 5. Further Purification | Fractions showing similar profiles on Thin Layer Chromatography (TLC) are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual compounds. |
| 6. Structure Elucidation | The structures of the isolated compounds are determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS). |
Conclusion
While the natural occurrence of this compound remains to be established, the study of structurally related cinnamoyl amides and pyrrole alkaloids provides a solid foundation for future research. The biosynthetic pathways for these related compounds suggest that the formation of this compound in nature is plausible, although it may be a minor constituent or produced under specific environmental or developmental conditions. The experimental protocols outlined in this guide offer a starting point for researchers aiming to explore the phytochemical landscape for this and other novel bioactive compounds. Further investigation into the phytochemistry of a wider range of plant species, particularly those known to produce diverse amides, may yet reveal the natural sources of this intriguing molecule.
References
- 1. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jetir.org [jetir.org]
- 7. Ontogenetic Changes in the Chemical Profiles of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Hydroxycinnamic acid amides in rice: biosynthesis, distribution, function, and implication for crop development [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
The Diverse Biological Activities of Pyrrole Alkaloids: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Pyrrole (B145914) alkaloids, a diverse and structurally complex class of natural products, have garnered significant attention in the scientific community for their wide array of biological activities. These nitrogen-containing heterocyclic compounds, isolated from a variety of terrestrial and marine organisms, exhibit a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of pyrrole alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Antimicrobial Activity
Pyrrole alkaloids have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi. This activity is particularly noteworthy in an era of increasing antibiotic resistance, driving the search for novel therapeutic leads.
Many marine-derived pyrrole alkaloids, such as those from the genus Agelas, have shown potent antimicrobial effects. For instance, nakamurine B, a pyrrole-2-carboxamide from the sea sponge Agelas nakamurai, exhibited weak inhibitory effects against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 60 µg/mL[1]. More complex pyrrole-imidazole alkaloids, also found in marine sponges, are a significant source of antibacterial and antibiofilm compounds[2]. Synthetic analogs of these natural products are being developed to enhance their efficacy and explore their structure-activity relationships[2].
Pyrrolizidine (B1209537) alkaloids, a subclass of pyrrole alkaloids, have also been investigated for their antimicrobial properties. A novel synthetic pyrrolizidine alkaloid, PA-1, demonstrated strong antibacterial activity against a panel of six bacteria, including Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa, with MIC values ranging from 0.0039 to 0.025 mg/mL[3]. This compound also showed antifungal activity against Aspergillus niger and Candida albicans at similar concentrations[3]. Other naturally occurring pyrrolizidine alkaloids, such as 9-angeloylretronecine, supinine, and lasiocarpine, have shown activity against Bacillus subtilis, Candida tropicalis, and Aspergillus niger at a concentration of 50 mg/mL[3].
Table 1: Antimicrobial Activity of Selected Pyrrole Alkaloids
| Compound | Organism | Activity | Value | Reference |
| Nakamurine B | Candida albicans | MIC | 60 µg/mL | [1] |
| PA-1 (synthetic) | S. epidermidis, S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa | MIC | 0.0039 - 0.025 mg/mL | [3] |
| PA-1 (synthetic) | A. niger, C. albicans | MIC | 0.0039 - 0.025 mg/mL | [3] |
| 9-Angeloylretronecine, Supinine, Lasiocarpine | Bacillus subtilis, Candida tropicalis, Aspergillus niger | Inhibition | at 50 mg/mL | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) of the pyrrole alkaloids is a fundamental measure of their antimicrobial potency. A standard method for its determination is the broth microdilution assay.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity
Inflammation is a critical physiological response, but its dysregulation is implicated in numerous diseases. Several pyrrole alkaloids have been identified as potent anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators.
Pyrrolizidine alkaloids isolated from Madhuca pasquieri have demonstrated anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells[3][4]. For instance, heliotrine (B1673042), heliotrine N-oxide, 7-angeloylsincamidine N-oxide, and europine (B191236) inhibited NO production with IC50 values of 52.4, 85.1, 105.1, and 7.9 µM, respectively[3][5]. The inhibition of NO, a key inflammatory mediator, suggests a direct modulatory effect on inflammatory pathways.
Some fused pyrrole compounds have shown potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[6]. For example, rutaecarpine, a quinazolinocarboline alkaloid containing a pyrrole moiety, is a known COX-2 inhibitor[6]. Synthetic pyrrolopyridines and pyrrolopyridopyrimidines have also been developed and screened for their ability to inhibit pro-inflammatory cytokines, with some compounds showing promising activity[6][7].
Table 2: Anti-inflammatory Activity of Selected Pyrrolizidine Alkaloids
| Compound | Assay | Cell Line | Activity | Value (IC50) | Reference |
| Heliotrine | LPS-induced NO production | RAW 264.7 | Inhibition | 52.4 µM | [3][5] |
| Heliotrine N-oxide | LPS-induced NO production | RAW 264.7 | Inhibition | 85.1 µM | [3][5] |
| 7-Angeloylsincamidine N-oxide | LPS-induced NO production | RAW 264.7 | Inhibition | 105.1 µM | [3][5] |
| Europine | LPS-induced NO production | RAW 264.7 | Inhibition | 7.9 µM | [3][5] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The quantification of nitric oxide production in cell culture is commonly performed using the Griess assay, which measures the accumulation of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
Caption: Workflow for the Griess assay to measure NO production.
Anticancer Activity
The development of novel anticancer agents is a major focus of modern drug discovery, and pyrrole alkaloids have emerged as a promising scaffold for the design of new chemotherapeutics[8][9]. Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms of action are diverse, targeting key cellular processes such as cell cycle progression, apoptosis, and signal transduction[8][10].
Pyrrole-containing compounds have been shown to target microtubule polymerization, various kinases, and histone deacetylases[8][10]. For instance, sunitinib, a pyrrole indolin-2-one derivative, is an FDA-approved kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors[11]. Streptopyrroles isolated from marine-derived actinomycetes have displayed cytotoxic activities against multiple tumor cell lines, with GI50 values in the low micromolar range[12].
Pyrrolizidine alkaloids have also been investigated for their anticancer potential, although their inherent hepatotoxicity presents a significant challenge[3]. Some of these compounds, however, have demonstrated cytotoxic effects against cancer cells[13]. The development of synthetic pyrrole derivatives continues to be an active area of research, with the aim of optimizing anticancer activity while minimizing toxicity[10][14].
Table 3: Cytotoxic Activity of Selected Pyrrole Alkaloids
| Compound | Cell Line | Activity | Value (GI50) | Reference |
| Streptopyrrole B (1) | Six tumor cell lines | Cytotoxicity | 4.9 - 10.8 µM | [12] |
| Streptopyrrole (3) | Six tumor cell lines | Cytotoxicity | 4.9 - 10.8 µM | [12] |
| Streptopyrrole (5) | Six tumor cell lines | Cytotoxicity | 4.9 - 10.8 µM | [12] |
| Monocrotaline | Hepatocellular carcinoma cells | Cytotoxicity | - | [13] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a widely used method for in vitro anticancer drug screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of Pyrrolizidine Alkaloids from the Leaves of Madhuca pasquieri (Dubard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [ouci.dntb.gov.ua]
- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Physicochemical Properties of Substituted Cinnamoyl Compounds: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The cinnamoyl scaffold, a core structure in a variety of natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] The therapeutic potential of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth analysis of the key physicochemical properties of substituted cinnamoyl compounds, detailed experimental protocols for their determination, and an overview of their interaction with critical signaling pathways relevant to drug action.
Core Physicochemical Properties and Their Impact on Drug-Likeness
The "drug-likeness" of a compound is often assessed using guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity.[3] For substituted cinnamoyl compounds, careful selection of substituents on the phenyl ring and modifications to the acrylic acid moiety are crucial for optimizing these properties.
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.[4] For oral drug candidates, a logP value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[5] The shake-flask method remains the gold standard for experimental logP determination.[1][6]
Solubility
Aqueous solubility is paramount for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability.[7] Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.[8][9]
Chemical Stability
The chemical stability of a drug substance is its ability to resist chemical change or degradation over time. Stability studies are essential for determining a drug's shelf-life and storage conditions.[10] These studies typically involve exposing the compound to various stress conditions, such as different pH values, temperatures, and oxidative stress.
Data on Physicochemical Properties of Substituted Cinnamoyl Compounds
The following tables summarize quantitative data on the physicochemical properties of various substituted cinnamoyl derivatives, compiled from the scientific literature. These tables are intended to provide a comparative overview to guide substituent selection in drug design.
Table 1: Lipophilicity and Molecular Weight of Selected Substituted Cinnamic Acids
| Compound | Substituent | Molecular Weight ( g/mol ) | Calculated logP | Reference |
| Cinnamic acid | H | 148.16 | 2.13 | [11] |
| p-Coumaric acid | 4-OH | 164.16 | 1.58 | [11] |
| Caffeic acid | 3,4-(OH)₂ | 180.16 | 1.15 | [11] |
| Ferulic acid | 4-OH, 3-OCH₃ | 194.18 | 1.63 | [11] |
| Sinapinic acid | 4-OH, 3,5-(OCH₃)₂ | 224.21 | 1.77 | [11] |
| 2-Chlorocinnamic acid | 2-Cl | 182.60 | 2.89 | [12] |
| 4-Nitrocinnamic acid | 4-NO₂ | 193.15 | 2.21 | [11] |
Table 2: In Silico ADME-T Properties of a Cinnamoyl Piperidinyl Acetate (B1210297) Derivative (Compound 5b)
| Parameter | Value | Reference |
| Lipinski's Rule of 5 | Compliant | [12] |
| GSK Rule | Compliant | [12] |
| Plasma Protein Binding (PPB) | 96.297% | [12] |
| Volume of Distribution (VDss) | 0.992 L/kg | [12] |
| CYP2D6 Substrate | No | [12] |
| CYP1A2 Inhibitor | No | [12] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline standard procedures for determining logP, solubility, and chemical stability.
Determination of Lipophilicity: The Shake-Flask Method for logD
The shake-flask method is the traditional and most reliable technique for measuring the distribution coefficient (logD), which is the logP at a specific pH.[6]
Materials:
-
Test compound
-
1-Octanol (B28484) (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a centrifuge tube containing a known volume of the aqueous buffer and 1-octanol.
-
Securely cap the tubes and place them on a mechanical shaker. Shake the mixture for a sufficient time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
After shaking, centrifuge the tubes to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and the 1-octanol layers.
-
Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculate the logD using the following formula: logD = log₁₀ ( [Concentration in 1-octanol] / [Concentration in aqueous buffer] )
Determination of Aqueous Solubility: Kinetic Solubility Assay
Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[13][14]
Materials:
-
Test compound in DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometer or UV spectrophotometer)
Procedure:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Seal the plate and shake it at a controlled temperature for a defined period (e.g., 2 hours at 25°C).
-
Measure the solubility. This can be done by:
-
Nephelometry: Measure the light scattering caused by any precipitate formed.
-
Direct UV Assay: After centrifugation or filtration to remove undissolved compound, measure the UV absorbance of the supernatant in a UV-transparent plate.
-
-
Quantify the solubility by comparing the measurement to a standard curve of the compound prepared in a solvent system where it is fully soluble.
Assessment of Chemical Stability
Chemical stability is evaluated by subjecting the compound to stress conditions and monitoring its degradation over time.[10][15]
Materials:
-
Test compound
-
Aqueous buffers of different pH values (e.g., pH 2, 7, 12)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare solutions of the test compound in the different stress condition media (e.g., various pH buffers, hydrogen peroxide solution).
-
Prepare a control solution of the compound in a non-degrading solvent.
-
Incubate the stress solutions and a control at a specified temperature (e.g., 40°C) for a set period (e.g., 24 hours).
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by a stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration to assess its stability under each condition.
Interaction with Key Signaling Pathways
Substituted cinnamoyl compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Several natural compounds have been shown to inhibit this pathway, making it a key target for anticancer drug discovery.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by cinnamoyl compounds.
The NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune and inflammatory responses.[18] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Cinnamaldehyde and related compounds have been reported to inhibit NF-κB activation.[13]
Caption: The canonical NF-κB signaling pathway and potential inhibitory mechanisms of cinnamoyl compounds.
Conclusion
The physicochemical properties of substituted cinnamoyl compounds are pivotal to their development as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, solubility, and stability are essential for optimizing their ADME profiles and ensuring clinical success. The strategic modification of the cinnamoyl scaffold, guided by the principles outlined in this guide, will continue to be a fruitful approach for the discovery of novel drugs targeting a multitude of diseases. The interplay between these physicochemical characteristics and the modulation of key signaling pathways like PI3K/Akt/mTOR and NF-κB underscores the importance of an integrated approach in modern drug discovery.
References
- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. acdlabs.com [acdlabs.com]
- 5. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. www3.paho.org [www3.paho.org]
- 11. mdpi.com [mdpi.com]
- 12. Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
The Nexus of Structure and Activity: A Deep Dive into 1-(4-Methoxycinnamoyl)pyrrole Analogs
For Researchers, Scientists, and Drug Development Professionals
The intersection of the cinnamoyl scaffold and the pyrrole (B145914) nucleus represents a promising frontier in the quest for novel therapeutic agents. This technical guide explores the structure-activity relationships (SAR) of 1-(4-Methoxycinnamoyl)pyrrole analogs, a class of compounds with significant potential for diverse biological activities, including anticancer and enzyme inhibition. By dissecting the contributions of individual structural motifs, we aim to provide a comprehensive resource for the rational design and development of next-generation drug candidates.
Core Rationale and Chemical Blueprint
The this compound scaffold is a hybrid structure combining two biologically significant pharmacophores: the cinnamoyl group, known for its presence in various natural products with anticancer and anti-inflammatory properties, and the pyrrole ring, a versatile heterocyclic core found in numerous FDA-approved drugs.[1][2] The core structure features a pyrrole ring N-acylated with a 4-methoxycinnamoyl group. The exploration of SAR in this series involves systematic modifications at three key positions: the pyrrole ring, the cinnamoyl linker, and the phenyl ring of the cinnamoyl moiety.
Structure-Activity Relationship (SAR) Insights
While direct and extensive SAR studies on this compound analogs are emerging, a cohesive understanding can be synthesized from studies on related cinnamoyl and pyrrole derivatives.
The Cinnamoyl Moiety: A Driver of Activity
The cinnamoyl group is a critical determinant of the biological activity in this class of compounds. The methoxy (B1213986) group at the para-position of the phenyl ring is often associated with enhanced potency.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the cinnamoyl group profoundly influence activity. Electron-donating groups, such as methoxy, are frequently observed in potent enzyme inhibitors.[3] The presence of halogens on the anilino moiety of related pyrrole derivatives has been shown to be pivotal for dual EGFR and AURKA inhibition.[2]
-
The α,β-Unsaturated Carbonyl: The Michael acceptor functionality of the α,β-unsaturated carbonyl system in the cinnamoyl linker is crucial for covalent interactions with biological targets, particularly cysteine residues in enzyme active sites.
The Pyrrole Core: A Scaffold for Diversity
The pyrrole ring serves as a versatile scaffold that can be substituted at various positions to modulate the physicochemical properties and biological activity of the analogs.
-
Substitution at Positions 2 and 5: Modifications at the C2 and C5 positions of the pyrrole ring with bulky or electron-withdrawing groups can influence ligand-receptor interactions and pharmacokinetic profiles. For instance, in a series of polysubstituted pyrroles designed as acetylcholinesterase inhibitors, substitutions on the pyrrole ring were found to significantly impact potency.[4]
-
Substitution at Positions 3 and 4: The introduction of substituents at the C3 and C4 positions can create additional interaction points with target proteins. Studies on pyrrole-derived cannabinoids have shown that the nature and length of side chains at these positions are critical for receptor affinity and in vivo activity.[1]
Quantitative Analysis of Related Analogs
To provide a comparative perspective, the following tables summarize the biological activities of structurally related cinnamoyl and pyrrole derivatives from published studies.
Table 1: p300 Histone Acetyltransferase (HAT) Inhibitory Activity of Cinnamoyl Derivatives [5]
| Compound | R1 | R2 | IC50 (µM) |
| 1b | H | 4-OH | >100 |
| 1c | H | 4-OCH3 | >100 |
| 1d | H | 3-Br, 4-OH | 30.9 ± 8.2 |
| 1g | 3-Br | 4-OH | 2.3 ± 0.5 |
| 1i | 3-Br | 4-OH | 2.3 ± 0.5 |
| 1n | H | 2,4-di-Cl | >100 |
| RC56 | 3-Br | 4-OH | 30.9 ± 8.2 |
Table 2: Anticancer Activity of Alkynylated Pyrrole Derivatives [6][7]
| Compound | Cell Line | IC50 (µM) |
| 12l | U251 | 2.29 ± 0.18 |
| A549 | 3.49 ± 0.30 | |
| 5c | HOP-92 | - |
| UO-31 | - | |
| 5g | KM12 | - |
Table 3: Enzyme Inhibitory Activity of Polysubstituted Pyrrole Derivatives [4]
| Compound | Target Enzyme | IC50 (µM) |
| 4ad | AChE | 2.95 ± 1.31 |
| 4ah | AChE | 4.78 ± 1.6 |
Experimental Protocols
A comprehensive understanding of the SAR of this compound analogs necessitates robust and reproducible experimental methodologies.
General Synthesis of 1-(Cinnamoyl)pyrroles
The synthesis of 1-(cinnamoyl)pyrrole analogs is typically achieved through the acylation of pyrrole with a substituted cinnamoyl chloride.
Step 1: Synthesis of Cinnamoyl Chloride A mixture of the corresponding cinnamic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in an anhydrous solvent such as dichloromethane (B109758) or toluene (B28343) is refluxed for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude cinnamoyl chloride, which is often used in the next step without further purification.
Step 2: Acylation of Pyrrole To a solution of pyrrole (1 equivalent) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) or dichloromethane, the freshly prepared cinnamoyl chloride (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-(cinnamoyl)pyrrole analog.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogs against various cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assays
The inhibitory activity of the analogs against specific enzyme targets, such as protein kinases or acetylcholinesterases, is evaluated using appropriate in vitro assay kits or established protocols. These assays typically measure the residual enzyme activity in the presence of varying concentrations of the inhibitor.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key workflows and relationships.
Caption: Synthetic workflow for 1-(cinnamoyl)pyrrole analogs.
Caption: Potential inhibition of a growth factor signaling pathway.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The insights gleaned from related cinnamoyl and pyrrole analogs provide a solid foundation for the rational design of more potent and selective compounds. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a definitive and comprehensive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.
References
- 1. Structure-activity relationships of indole- and pyrrole-derived cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles, a key heterocyclic motif in numerous pharmaceuticals, natural products, and functional materials. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1][2] This straightforward approach offers operational simplicity and generally provides good to excellent yields of the desired pyrrole (B145914) derivatives.[3][4]
These application notes provide detailed protocols for the Paal-Knorr synthesis of substituted pyrroles, including quantitative data for various reaction conditions, and visual representations of the reaction mechanism and experimental workflow.
Reaction Mechanism and Experimental Workflow
The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[5] Computational studies suggest that this hemiaminal cyclization pathway is the preferred route for the reaction.
-
Diagram of the Paal-Knorr Pyrrole Synthesis Mechanism
Caption: Simplified reaction mechanism of the Paal-Knorr pyrrole synthesis.
-
General Experimental Workflow
The general workflow for the Paal-Knorr synthesis involves the reaction of the 1,4-dicarbonyl compound and the primary amine, followed by workup and purification of the resulting substituted pyrrole.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a microscale synthesis using conventional heating.
Materials:
-
Aniline (B41778) (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (B129727) (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles
This protocol is a general guideline for a microwave-assisted Paal-Knorr reaction, which often leads to shorter reaction times and improved yields.[6]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction.
Table 1: Conventional Synthesis of N-Aryl and N-Alkyl Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |
| Hexane-2,5-dione | Aniline | HCl (cat.) | Methanol | Reflux | 15 min | ~52 |
| Hexane-2,5-dione | p-Toluidine | CATAPAL 200 | None | 60 | 45 min | 96 |
| Hexane-2,5-dione | Benzylamine | None | None | RT | - | Excellent |
| Hexane-2,5-dione | Aqueous NH4OH | None | None | RT | - | Excellent |
| 1-Phenylpentane-1,4-dione | Aniline | Citric acid (1 mol%) | None (Ball mill) | RT | 30 min | 55 |
Data sourced from multiple studies to show a range of conditions.[7][8][9]
Table 2: Comparison of Catalysts for the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
| Catalyst | Time (min) | Yield (%) |
| ZrOCl2·8H2O | 5 | 97 |
| Bi(NO3)3·5H2O | 600 | 95 |
| Sc(OTf)3 | 30 | 91 |
| p-Toluenesulfonic acid | 60 | 84 |
| Zr(KPO4)2 | 120 | 78 |
Reaction of hexane-2,5-dione and aniline. Data adapted from Rahmatpour et al.[1]
Table 3: Microwave-Assisted Synthesis of Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Various β-keto esters derived diketones | Various primary amines | Acetic acid | - | 120-150 | 2-10 | 65-89 |
| 2,5-Hexanedione | Various amines | Iodine (cat.) | None | - | - | Excellent |
Microwave-assisted methods often provide higher yields in significantly shorter reaction times.[1]
Conclusion
The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles. The choice of conventional heating or microwave irradiation, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-Methoxycinnamoyl)pyrrole as a Molecular Probe
Note to the Reader: As of December 2025, specific scientific literature detailing the use of 1-(4-Methoxycinnamoyl)pyrrole as a molecular probe, including its specific biological targets, established experimental protocols, and quantitative data, is not available. This document provides a hypothetical framework for its potential application based on the known biological activities of structurally related compounds, particularly those derived from Piper nigrum L. and other synthetic pyrrole (B145914) derivatives. The protocols and pathways described herein are intended to serve as a guide for future research and should be adapted and validated accordingly.
Introduction
This compound is a natural product isolated from black pepper (Piper nigrum L.). Structurally, it combines a pyrrole ring with a 4-methoxycinnamoyl group. While this specific molecule is not well-characterized in the scientific literature, compounds containing pyrrole and cinnamoyl moieties have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This suggests that this compound could serve as a valuable molecular probe for investigating various cellular signaling pathways.
Based on the activities of similar compounds, a potential application for this compound is as a probe for inflammatory signaling pathways, particularly those involving Toll-like receptors (TLRs). A structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to inhibit TLR signaling by modulating both MyD88- and TRIF-dependent pathways, leading to the suppression of NF-κB and IRF3 activation.[5]
Hypothesized Mechanism of Action: It is proposed that this compound may act as an inhibitor of key signaling molecules within the TLR pathway, potentially targeting upstream components or downstream kinases, thereby reducing the production of pro-inflammatory cytokines.
Potential Applications
-
Probing Inflammatory Signaling: Investigating the role of specific signaling nodes in the TLR pathway in response to various stimuli.
-
Drug Discovery Lead: Serving as a scaffold for the development of novel anti-inflammatory agents.
-
Target Identification: Use in chemical biology workflows to identify its direct molecular targets within inflammatory cells.
Proposed Experimental Protocols
The following are hypothetical protocols for investigating the potential of this compound as a molecular probe for the TLR signaling pathway.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are suitable models for studying TLR signaling.
-
Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4, 100 ng/mL) or Poly(I:C) (for TLR3, 10 µg/mL), for the desired time points (e.g., 30 min for signaling protein phosphorylation, 6-24 hours for gene and protein expression).
-
Quantitative Data (Hypothetical)
The following table outlines the types of quantitative data that could be generated from these experiments.
| Assay | Parameter Measured | Hypothetical Result with Probe |
| MTT Assay | Cell Viability (%) | >90% at concentrations up to 50 µM |
| Griess Assay | Nitric Oxide (NO) Production (µM) | Dose-dependent decrease in LPS-induced NO |
| ELISA | Pro-inflammatory Cytokine Levels (pg/mL) | Dose-dependent decrease in TNF-α, IL-6 |
| Western Blot | Protein Phosphorylation (Fold Change) | Decreased phosphorylation of p65, IκBα, IRF3 |
| Reporter Gene Assay | NF-κB Luciferase Activity (RLU) | Dose-dependent decrease in LPS-induced activity |
Key Experimental Methodologies
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of the compound.
-
Nitric Oxide (NO) Assay (Griess Reagent): To measure the production of NO, a key inflammatory mediator.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins in the TLR pathway (e.g., IκBα, NF-κB p65, IRF3).
-
NF-κB Reporter Assay: To specifically measure the transcriptional activity of NF-κB.
Visualizing the Hypothesized Pathway and Workflow
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow.
Caption: Proposed inhibitory effect on TLR4 signaling.
Caption: General experimental workflow for validation.
Conclusion
While direct evidence is currently lacking, the structural features of this compound and the known bioactivities of related compounds strongly suggest its potential as a molecular probe, particularly in the field of inflammation research. The proposed application in studying TLR signaling pathways provides a logical starting point for its characterization. Future research should focus on validating these hypotheses through rigorous experimental investigation to elucidate its precise mechanism of action and establish its utility as a tool for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Methoxycinnamoyl)pyrrole in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. Similarly, the pyrrole (B145914) moiety is a core component of many biologically active natural products and synthetic compounds. The novel compound, 1-(4-Methoxycinnamoyl)pyrrole, which combines these two pharmacophores, represents a promising candidate for antimicrobial drug discovery.
This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial activity of this compound. The methodologies described are based on established antimicrobial susceptibility testing standards and information from studies on structurally related cinnamoyl and pyrrole derivatives, providing a robust framework for its investigation.
Predicted Antimicrobial Activity and Mechanism of Action
While specific data for this compound is not yet available in published literature, based on studies of related cinnamoyl amides and pyrrole derivatives, it is hypothesized to exhibit activity against a range of pathogenic microbes. The cinnamoyl moiety is known to disrupt cell membranes and interfere with cellular processes, while pyrrole derivatives can exhibit diverse mechanisms including inhibition of essential enzymes and biofilm formation.[1][2][3][4][5] The methoxy (B1213986) group on the cinnamoyl ring may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.[6]
Potential Mechanisms of Action:
-
Disruption of Cell Membrane Integrity: Like other cinnamoyl derivatives, this compound may interact with the lipids of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[1][2]
-
Inhibition of Key Enzymes: The compound could potentially inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.[5][7]
-
Interference with Biofilm Formation: Many heterocyclic compounds, including pyrrole derivatives, have been shown to inhibit the formation of microbial biofilms, which are critical for chronic infections and antibiotic resistance.[5][6]
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
The following tables summarize the antimicrobial activity of cinnamoyl and pyrrole derivatives against various microorganisms, providing a reference for the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamoyl Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamoyl Amide Derivative 4 | Bacillus subtilis | >200 | [8] |
| Cinnamoyl Amide Derivative 4 | Escherichia coli | >200 | [8] |
| Cinnamoyl Amide Derivative 4 | Saccharomyces cerevisiae | <200 | [8] |
| Cinnamic Acid-Based Derivative DM2 | Staphylococcus aureus | 16-64 | [6] |
| N-feruloyl amino acid amides | Staphylococcus aureus | 125 | [9] |
| N-feruloyl amino acid amides | Streptococcus pyogenes | 250 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrrole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-b]pyrrole Derivative 2 | Pseudomonas aeruginosa | 50 | [10] |
| Pyrrolo[2,3-b]pyrrole Derivative 3 | Staphylococcus aureus | 25 | [10] |
| Pyrrolo[2,3-b]pyrrole Derivative 2 | Candida albicans | 12.5 | [10] |
| 1,4-dihydropyrazolylpyridine 2b | Staphylococcus aureus | 64 | [11] |
| Pyrazolylpyridine 3a | Staphylococcus aureus | 64 | [11] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Various Bacteria & Fungi | 50-250 | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum:
-
Grow microbial cultures overnight on appropriate agar (B569324) plates.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum without the test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method is used to qualitatively assess the antimicrobial activity of a substance.[13]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.
-
Preparation of Microbial Lawn:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile swab, evenly streak the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Application of Disks: Aseptically place the impregnated disks onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic with known activity against the test organism.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.[13]
Visualizations
Caption: Workflow for MIC Determination.
References
- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.univpm.it [iris.univpm.it]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole (B145914), a five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In oncology, pyrrole derivatives have emerged as a promising class of therapeutic agents with a broad spectrum of anticancer activities.[1] These compounds can modulate various biological processes critical for cancer cell survival and proliferation, including cell cycle progression, apoptosis, and angiogenesis.[1] Their mechanisms of action often involve the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as those mediated by protein kinases like EGFR and VEGFR.[2] This document provides a detailed experimental framework for evaluating the anticancer efficacy of novel pyrrole derivatives, encompassing both in vitro and in vivo methodologies.
Data Presentation
The following tables summarize the cytotoxic and pro-apoptotic activities of representative pyrrole derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Pyrrole Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [3] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [3] |
| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [4] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [4] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [5] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [5] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [6][7] |
| Spiro-pyrrolopyridazine SPP10 | H69AR (Lung) | XTT | 3.16 ± 0.8 | [6][7] |
| Spiro-pyrrolopyridazine SPP10 | PC-3 (Prostate) | XTT | 4.2 ± 0.2 | [6][7] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | MTT | 4.55 | [8] |
| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | MTT | 0.19 | [8] |
| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | MTT | 1.66 | [8] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Pyrrole Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Observation | Reference |
| PPDHMP | A549 (Lung), HeLa (Cervical) | Cell Cycle Arrest | G1 Phase Arrest | [4] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | Apoptosis Induction | 28.7% Early Apoptosis, 59.3% Late Apoptosis | [6][7] |
| Spiro-pyrrolopyridazine SPP10 | H69AR (Lung) | Apoptosis Induction | 25.6% Early Apoptosis, 61.2% Late Apoptosis | [6][7] |
| Spiro-pyrrolopyridazine SPP10 | PC-3 (Prostate) | Apoptosis Induction | 21.8% Early Apoptosis, 64.9% Late Apoptosis | [6][7] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | Apoptosis Induction & Cell Cycle Arrest | Significant increase in late apoptotic cells, G0/G1 phase arrest | [8] |
| Pyrrole‐Tethered Bisbenzoxazole B8, B14, B18 | MCF-7 (Breast) | Apoptosis Induction & Cell Cycle Arrest | Induction of early-stage apoptosis, G1 phase arrest | [9] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pyrrole derivatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis in cancer cells treated with pyrrole derivatives using flow cytometry.
-
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivative for a specified time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of pyrrole derivatives on the cell cycle distribution of cancer cells.
-
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells and treat with the pyrrole derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.
-
4. Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of pyrrole derivatives on the expression and phosphorylation of key proteins in cancer-related signaling pathways.
-
Materials:
-
Cancer cell line
-
Pyrrole derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
-
In Vivo Assay
5. Xenograft Tumor Model
This protocol is for evaluating the in vivo anticancer activity of pyrrole derivatives in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Pyrrole derivative formulation for injection
-
Calipers
-
Animal balance
-
-
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer the pyrrole derivative to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor the tumor size (measured with calipers) and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. The excised tumors can be further analyzed by immunohistochemistry or Western blotting.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the anticancer activity of pyrrole derivatives.
Caption: Simplified signaling pathway targeted by some anticancer pyrrole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Cinnamoyl Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of cinnamoyl compounds to identify and characterize their biological activities. Cinnamoyl compounds, derived from natural sources or synthesized, are a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] High-throughput screening enables the rapid evaluation of large libraries of these compounds to identify promising lead candidates for drug development.[3]
Introduction to High-Throughput Screening (HTS) for Natural Products
HTS has revolutionized drug discovery by allowing for the rapid screening of vast numbers of compounds.[3] When applied to natural product libraries, such as those containing cinnamoyl derivatives, HTS presents unique opportunities and challenges. Natural product extracts are often complex mixtures, which can interfere with assay readouts.[4] Therefore, robust assay design and validation are critical for a successful screening campaign. Key considerations for HTS of natural product libraries include:
-
Library Preparation: Creation of high-quality natural product libraries, often involving fractionation to reduce complexity and isolate compounds of interest.[5][6]
-
Assay Miniaturization: Adapting standard biological assays to 96-, 384-, or even 1536-well plate formats to reduce reagent consumption and increase throughput.
-
Automation: Utilizing robotic liquid handlers and plate readers to ensure precision and efficiency.
-
Data Analysis: Employing statistical methods to identify true "hits" from large datasets and to assess the quality of the screen.
A critical parameter in HTS is the Z'-factor , which provides a measure of the quality of an assay. It reflects the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust and reliable assay suitable for HTS.
Data Presentation: Quantitative Bioactivity of Cinnamoyl Compounds
The following tables summarize the reported in vitro bioactivities of various cinnamoyl compounds from the scientific literature. These values can serve as a reference for hit validation and lead optimization.
Table 1: Anti-inflammatory Activity of Cinnamoyl Derivatives
| Compound/Derivative | Cell Line | Assay | Parameter Measured | IC50 Value |
| Cinnamaldehyde | RAW 264.7 Macrophages | NF-κB Transcriptional Activity | Inhibition of LPS-induced NF-κB | 43 µM[7] |
| Cinnamaldehyde | - | - | Attenuation of IκBα and p65 NF-κB phosphorylation | -[8] |
| Macamide Derivative 1 | CCD-1109Sk | NF-κB Activation | Inhibition of NF-κB activation | 2.28 ± 0.54 µM[9] |
| Macamide Derivative 1 | MRC-5 | NF-κB Activation | Inhibition of NF-κB activation | 3.66 ± 0.34 µM[9] |
| Macamide Derivative 1 | RWPE-1 | NF-κB Activation | Inhibition of NF-κB activation | 4.48 ± 0.29 µM[9] |
| Cinnamoyl-thiosemicarbazide Derivative 4b | Soybean Lipoxygenase (sLOX) | Enzyme Inhibition | - | 4.5 µM[10] |
| Cinnamoyl-thiosemicarbazide Derivative 4g | Soybean Lipoxygenase (sLOX) | Enzyme Inhibition | - | 4.5 µM[10] |
| Cinnamic Acid-Triazole Hybrid 6a | Soybean Lipoxygenase (sLOX) | Enzyme Inhibition | - | 5.0 µM[10] |
Table 2: Antioxidant Activity of Cinnamoyl Derivatives
| Compound/Derivative | Assay | Parameter Measured | IC50 Value |
| Cinnamoyl Sulfonamide Hydroxamate 3a | Nitric Oxide Scavenging | - | 81.27 µg/mL[11] |
| Cinnamoyl Sulfonamide Hydroxamate 3b | Nitric Oxide Scavenging | - | 129.27 µg/mL[11] |
| Cinnamomum cassia extract | DPPH Radical Scavenging | - | < 6.0 µg/ml[12] |
| Salix sp. extract (contains cinnamoyl derivatives) | DPPH Radical Scavenging | - | 1.83 µg/ml[13] |
Table 3: Anticancer Activity of Cinnamoyl Derivatives
| Compound/Derivative | Cell Line | Assay | Parameter Measured | IC50 Value |
| Cinnamaldehyde | Jurkat | Cell Viability | Inhibition of cell viability | 0.057 µM[7] |
| Cinnamaldehyde | U937 | Cell Viability | Inhibition of cell viability | 0.076 µM[7] |
| Cinnamaldehyde | MDA-MB-231 | Cell Proliferation | Inhibition of cell proliferation (24h) | 16.9 µg/mL[7] |
| Cinnamic Acid Derivative 4ii | HT-29 | Cell Proliferation | Antiproliferative activity | -[2] |
| Cinnamic Acid Derivative 4ii | A-549 | Cell Proliferation | Antiproliferative activity | -[2] |
| Cinnamic Acid Derivative 4ii | OAW-42 | Cell Proliferation | Antiproliferative activity | -[2] |
| Cinnamic Acid Derivative 4ii | MDA-MB-231 | Cell Proliferation | Antiproliferative activity | -[2] |
| Cinnamic Acid Derivative 4ii | HeLa | Cell Proliferation | Antiproliferative activity | -[2] |
| Cinnamaldehyde | Hep G2 | Cell Proliferation | Antiproliferative activity | -[14] |
| Cinnamic Acid | Hep G2 | Cell Proliferation | Antiproliferative activity | -[14] |
| Cinnamyl Alcohol | Hep G2 | Cell Proliferation | Antiproliferative activity | -[14] |
Experimental Protocols
This section provides detailed protocols for high-throughput screening of cinnamoyl compounds for anti-inflammatory, antioxidant, and cytotoxic activities. These protocols are designed for a 384-well plate format and can be adapted for automated liquid handling systems.
High-Throughput Anti-inflammatory Screening: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB, a key regulator of inflammation.[7]
Materials:
-
HEK293 or HeLa cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Cinnamoyl compound library (dissolved in DMSO)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
384-well white, clear-bottom assay plates
-
Automated liquid handler
-
Luminometer plate reader
Protocol:
-
Cell Transfection: Co-transfect cells in a suitable culture vessel with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into 384-well plates at a density of 1 x 10^4 cells per well in 40 µL of DMEM with 10% FBS. Incubate for 4-6 hours to allow cell attachment.
-
Compound Addition: Using an automated liquid handler, add 100 nL of cinnamoyl compounds from the library to the assay plates. Include appropriate controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known NF-κB inhibitor.
-
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Lysis and Luciferase Assay: Add 20 µL of luciferase assay reagent to each well and incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure both firefly and Renilla luciferase activity using a luminometer plate reader.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition for each compound relative to the stimulated and unstimulated controls.
High-Throughput Antioxidant Screening: DPPH Radical Scavenging Assay
This colorimetric assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
Cinnamoyl compound library (dissolved in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
384-well clear assay plates
-
Automated liquid handler
-
Absorbance plate reader
Protocol:
-
Compound Plating: Using an automated liquid handler, add 2 µL of cinnamoyl compounds from the library to the 384-well plates. Include appropriate controls:
-
Blank: Methanol or ethanol.
-
Negative Control: DMSO vehicle.
-
Positive Control: Ascorbic acid or Trolox at various concentrations.
-
-
DPPH Addition: Add 38 µL of the DPPH solution to each well.
-
Incubation: Incubate the plates in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using an absorbance plate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the vehicle and Abs_sample is the absorbance of the DPPH solution with the test compound.
High-Throughput Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2) or a normal cell line
-
DMEM with 10% FBS
-
Cinnamoyl compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
384-well clear assay plates
-
Automated liquid handler
-
Absorbance plate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density of 5 x 10^3 cells per well in 40 µL of DMEM with 10% FBS. Incubate for 24 hours to allow cell attachment.
-
Compound Addition: Using an automated liquid handler, add 100 nL of cinnamoyl compounds from the library to the assay plates. Include appropriate controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin).
-
-
Incubation: Incubate the plates for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using an absorbance plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle-treated control cells.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Cinnamoyl compounds have been shown to modulate key inflammatory and cell signaling pathways, including the NF-κB and MAPK pathways.
The NF-κB pathway is a central regulator of inflammation. Cinnamaldehyde has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][15]
Caption: Inhibition of the NF-κB signaling pathway by cinnamaldehyde.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some cinnamoyl derivatives have been shown to modulate this pathway.
Caption: Modulation of the MAPK signaling pathway by cinnamoyl compounds.
Experimental Workflows
The following diagrams illustrate the high-throughput screening workflows described in the protocols.
Caption: Workflow for cell-based HTS assays.
Caption: Workflow for biochemical HTS antioxidant assay.
References
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Potential of 1-(4-Methoxycinnamoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxycinnamoyl)pyrrole is a synthetic compound incorporating both cinnamoyl and pyrrole (B145914) moieties, both of which are found in molecules with known biological activities, including antioxidant properties.[1][2] The cinnamoyl group, particularly with methoxy (B1213986) substitutions on the phenyl ring, is a feature of several natural antioxidants.[1] Similarly, the pyrrole ring is a core structure in various biologically active compounds.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[4] Antioxidants can mitigate this damage by neutralizing free radicals.[5][6] Therefore, accurately quantifying the antioxidant potential of novel compounds like this compound is a critical step in drug discovery and development.
These application notes provide a comprehensive overview of established in vitro methods to assess the antioxidant capacity of this compound. Detailed protocols for the most common assays—DPPH, ABTS, FRAP, and ORAC—are presented, along with guidance on data interpretation and presentation. Additionally, a more biologically relevant cellular antioxidant activity (CAA) assay is described.[7][8]
Key Antioxidant Assays
A variety of assays should be employed to obtain a comprehensive antioxidant profile of this compound, as different assays reflect different antioxidant mechanisms.[1]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[9][10][11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[12][13][14]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[4][5][15] The formation of a blue-colored ferrous complex is monitored spectrophotometrically.[15]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[16][17][18] It is considered to be more biologically relevant than the previous assays as it utilizes a biologically relevant radical source.[18][19]
-
Cellular Antioxidant Activity (CAA) Assay: This assay measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake, metabolism, and localization.[7][8][20] It uses a fluorescent probe within cultured cells to quantify the scavenging of peroxyl radicals.[7][8]
Data Presentation
Quantitative results from the antioxidant assays should be summarized in a clear and concise table for easy comparison. The antioxidant activity is often expressed as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid.[21][22]
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay | Parameter | This compound | Standard (Trolox) | Standard (Ascorbic Acid) |
| DPPH Assay | IC₅₀ (µM) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| ABTS Assay | TEAC (Trolox Equivalents) | [Insert experimental value] | 1.0 | - |
| FRAP Assay | µmol Fe²⁺/µmol | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| ORAC Assay | µmol TE/µmol | [Insert experimental value] | 1.0 | - |
| CAA Assay | EC₅₀ (µM) | [Insert experimental value] | [Insert experimental value] | - |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable DPPH radical. The reduction of DPPH is followed by monitoring the decrease in its absorbance at 517 nm.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[9]
-
Preparation of test compound and control: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of the test compound to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[13][23]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
This compound
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[23]
-
Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Preparation of test compound and control: Prepare a stock solution and serial dilutions of this compound and Trolox.
-
Assay:
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[6][15]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6]
-
Preparation of test compound and standard: Prepare a stock solution and serial dilutions of this compound. Prepare a standard curve using ferrous sulfate or Trolox.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[15]
-
Measurement: Measure the absorbance at 593 nm.[15]
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per µmol of the compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[18][19]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of reagents:
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare an AAPH solution in phosphate buffer (prepare fresh daily).[18]
-
Prepare a stock solution and serial dilutions of this compound and Trolox.
-
-
Assay:
-
To a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes.[16]
-
-
Reaction initiation and measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per µmol of the compound.[19]
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[7][8]
Materials:
-
HepG2 cells
-
Cell culture medium
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
This compound
-
Quercetin (B1663063) (as a standard)
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.[20]
-
Treatment:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in treatment medium containing DCFH-DA for 1 hour.
-
-
Oxidative Stress Induction:
-
Wash the cells with PBS.
-
Add AAPH solution to the wells to induce oxidative stress.[8]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[20]
-
Calculation:
-
Calculate the area under the curve (AUC) for each concentration.
-
The CAA value is calculated as: CAA unit = 100 - ( ∫SA / ∫CA ) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
The EC₅₀ value (median effective concentration) is determined from the dose-response curve.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives [mdpi.com]
- 4. arborassays.com [arborassays.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. zen-bio.com [zen-bio.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. scribd.com [scribd.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
- 20. zen-bio.com [zen-bio.com]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidant Activity of Various Parts of Cinnamomum cassia Extracted with Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Cellular Imaging Applications of Fluorescent Pyrrole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorescent pyrrole (B145914) derivatives in cellular imaging. It is intended for researchers, scientists, and drug development professionals who are looking to leverage these powerful tools in their work. The information is organized to provide a comprehensive overview of the capabilities of these fluorescent probes, with a focus on practical application and data interpretation.
Introduction
Fluorescent pyrrole derivatives have emerged as a versatile and powerful class of fluorophores for a wide range of cellular imaging applications. Their tunable photophysical properties, including high fluorescence quantum yields, large molar extinction coefficients, and excellent photostability, make them ideal candidates for visualizing and quantifying biological processes within living cells.[1][2] This document will focus on several key families of pyrrole-based fluorescent probes, including Boron-Dipyrromethene (BODIPY) dyes, Diketopyrrolopyrrole (DPP) dyes, Prodigiosins, and other pyrrole derivatives, detailing their applications in organelle staining, ion sensing, viscosity measurement, and cancer cell imaging.
Core Compound Families and Their Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following tables summarize key quantitative data for representative fluorescent pyrrole derivatives to facilitate comparison and selection for specific experimental needs.
Table 1: Photophysical Properties of BODIPY Derivatives
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Reference(s) |
| BODIPY FL | ~500 | ~510 | ~0.9–1.0 | >80,000 | ~10 | [3] |
| BODIPY 493/503 | 493 | 503 | High | ~80,000 | 10 | [2][4] |
| Pyrazoline-BODIPY Hybrid | 499 | 511 | 0.30 | Not Reported | 12 | [5] |
| Trp-BODIPY Cyclic Peptide | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
Table 2: Photophysical Properties of Diketopyrrolopyrrole (DPP) Derivatives
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Reference(s) |
| DPP-FBC-P | ~488 | ~525 | Moderate to High | ~76,000 | ~37 | [4][7] |
| LysoDPP-C4 | 430 | 515 | Not Reported | Not Reported | 85 | [8] |
| DPP-S | Not Reported | 652 -> 545 | Not Reported | Not Reported | -107 (ratiometric) | [9] |
| DPP-I | Not Reported | Red Emission | Not Reported | Not Reported | Not Reported | [10] |
Table 3: Photophysical Properties of Other Pyrrole Derivatives
| Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) | Reference(s) |
| Prodigiosin (B1679158) | 543 | 570 | Not Reported | Not Reported | 27 | [11] |
| Pyrenoylpyrroles | 340 | 410 | Not Reported | Not Reported | 70 | [12] |
| 1,2,5-Triphenylpyrrole | Not Reported | Not Reported | 0.687–0.949 | Not Reported | Large | [3] |
Applications and Experimental Protocols
This section details the application of fluorescent pyrrole derivatives in various cellular imaging contexts, providing step-by-step protocols for key experiments.
Organelle Staining
Fluorescent pyrrole derivatives can be functionalized to specifically target and visualize various subcellular organelles, providing insights into their morphology, dynamics, and function.
BODIPY dyes, particularly lipophilic derivatives like BODIPY 493/503, are widely used for staining neutral lipid droplets in both live and fixed cells.[13]
Experimental Protocol: Staining Lipid Droplets in Live Cells
-
Cell Culture: Culture cells to 60-70% confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Staining Solution Preparation: Prepare a 0.5–2 µM working solution of BODIPY 493/503 in serum-free culture medium or Phosphate-Buffered Saline (PBS).
-
Cell Staining: Remove the culture medium and wash the cells twice with PBS. Add the pre-warmed (37°C) staining solution to the cells.
-
Incubation: Incubate the cells for 15–30 minutes at 37°C in a humidified atmosphere with 5% CO2, protected from light.[13]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.[1]
-
Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission around 493/503 nm).
Experimental Protocol: Staining Lipid Droplets in Fixed Cells
-
Cell Culture and Fixation: Culture cells as described above. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Staining: Incubate the fixed cells with a 0.5–5 µM BODIPY 493/503 solution in PBS for 20–60 minutes at room temperature in the dark.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Workflow for Lipid Droplet Staining
Caption: Workflow for staining lipid droplets in live cells using BODIPY dyes.
Certain fluorescent pyrrole derivatives can be designed to accumulate in mitochondria, driven by the mitochondrial membrane potential. This allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health.
Experimental Protocol: Staining Mitochondria in Live Cells
-
Cell Culture: Grow cells on sterile coverslips or glass-bottom dishes to the desired confluency.
-
Staining Solution Preparation: Prepare a 25–500 nM working solution of a mitochondria-targeting pyrrole-based probe (e.g., a TPP-conjugated BODIPY) in a suitable buffer (e.g., serum-free medium or HBSS). The optimal concentration should be determined empirically for each cell type.[3][14]
-
Cell Staining: Remove the culture medium, wash with buffer, and add the pre-warmed (37°C) staining solution to the cells.
-
Incubation: Incubate the cells for 15–45 minutes at 37°C in the dark.[3]
-
Washing: Replace the staining solution with fresh, pre-warmed medium or buffer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission settings for the chosen probe.
General Workflow for Mitochondrial Staining
Caption: General workflow for staining mitochondria in live cells.
Ion Sensing
Pyrrole-based structures can act as chelators for various ions. By conjugating these to a fluorophore, probes can be designed to exhibit a fluorescence response upon ion binding, enabling the detection and quantification of intracellular ion concentrations.
Probes like LysoDPP-C4 have been developed for the detection of Zn²⁺ in acidic organelles like lysosomes. These probes often operate on a photoinduced electron transfer (PET) mechanism, where the fluorescence is quenched in the absence of the target ion.
Experimental Protocol: Imaging Lysosomal Zn²⁺ with LysoDPP-C4
-
Cell Culture: Culture cells (e.g., HeLa, PC3, DU145) on glass-bottom dishes.
-
Probe Loading: Incubate cells with 1 µM LysoDPP-C4 in culture medium for 24 hours.[8]
-
Induction of Zn²⁺ influx (optional): To observe a dynamic response, cells can be treated with a zinc ionophore (e.g., pyrithione) and an exogenous source of zinc (e.g., 15 µM ZnSO₄).
-
Washing: Wash the cells with PBS to remove excess probe.
-
Imaging: Image the cells using a confocal microscope with excitation at 430 nm and emission collection at 515 nm.[15] An increase in fluorescence intensity indicates the presence of Zn²⁺ in an acidic environment.
Signaling Pathway: Zinc-dependent Fluorescence Activation of LysoDPP-C4
Caption: "AND" logic gate for LysoDPP-C4 fluorescence activation.
Viscosity Measurement
Molecular rotors are a class of fluorescent probes whose quantum yield is dependent on the viscosity of their microenvironment. In a low-viscosity environment, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. In a high-viscosity environment, this rotation is hindered, leading to an increase in fluorescence.
Experimental Protocol: Measuring Mitochondrial Viscosity with a BODIPY-based Rotor
-
Cell Culture: Culture HeLa cells on a glass-bottom dish.
-
Probe Incubation: Incubate the cells with a mitochondria-targeting BODIPY-based viscosity probe (e.g., BTV) and a mitochondrial co-stain (e.g., MitoTracker Deep Red) for 30 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a confocal microscope. The viscosity probe's fluorescence intensity will be proportional to the mitochondrial viscosity.
-
Inducing Viscosity Changes (Optional): Treat cells with agents known to alter mitochondrial viscosity (e.g., nystatin (B1677061) or monensin) and image the corresponding changes in probe fluorescence.
Principle of Viscosity-Sensing Molecular Rotors
Caption: Principle of fluorescence modulation in molecular rotors by viscosity.
Cancer Cell Imaging and Targeted Therapy
Fluorescent pyrrole derivatives can be utilized for both cancer cell imaging and photodynamic therapy (PDT). Their ability to generate reactive oxygen species (ROS) upon light activation makes them potent photosensitizers.
Certain BODIPY probes are designed to bind to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during apoptosis. This allows for the specific visualization of apoptotic cells.[13]
Experimental Protocol: Detecting Apoptosis
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time.
-
Probe Incubation: Incubate the cells with a fluorogenic BODIPY-based apoptosis probe (e.g., BPDPA-Zn) in the culture medium.
-
Imaging: Directly image the cells without a wash step using a fluorescence microscope. A significant increase in fluorescence will be observed in apoptotic cells.
Signaling Pathway: Detection of Apoptosis via Phosphatidylserine Exposure
Caption: Visualization of apoptosis through fluorescent probe binding to exposed phosphatidylserine.
Bacterial Imaging with Prodigiosin and Pyrenoylpyrroles
Prodigiosin, a red pigment produced by Serratia marcescens, and synthetic pyrenoylpyrroles have shown utility in bacterial imaging. Prodigiosin's intrinsic fluorescence and antibacterial properties make it a dual-function agent.
Experimental Protocol: Imaging Bacteria with Prodigiosin
-
Bacterial Culture: Grow pathogenic bacteria (e.g., E. coli, B. cereus) in nutrient broth.
-
Prodigiosin Treatment: Treat the bacterial culture with prodigiosin (e.g., 50 µg/ml).[11]
-
ROS Measurement (Optional): To assess phototoxicity, incubate the treated cells with 100 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 45 minutes in the dark. Measure fluorescence at excitation/emission wavelengths of 485/520 nm to detect reactive oxygen species.[11]
-
DNA Interaction (Optional): To assess DNA binding, mix prodigiosin with bacterial DNA and record fluorescence spectra with excitation at 480 nm and emission scanning from 480 to 600 nm.[11]
-
Microscopy: Image the prodigiosin-treated bacteria using a fluorescence microscope with excitation around 543 nm and emission detection at 570 nm.[11]
Workflow for Bacterial Imaging and Analysis with Prodigiosin
Caption: Experimental workflow for bacterial imaging and analysis using prodigiosin.
Conclusion
Fluorescent pyrrole derivatives represent a cornerstone of modern cellular imaging. Their remarkable versatility, stemming from tunable photophysical properties and the relative ease of chemical modification, allows for the development of highly specific and sensitive probes for a multitude of biological targets and processes. The protocols and data presented in this document are intended to serve as a practical guide for researchers to effectively employ these powerful tools in their investigations, ultimately contributing to a deeper understanding of cellular function in both health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Trp-BODIPY cyclic peptide for fluorescence labelling of apoptotic bodies - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prodigiosin inhibits motility and activates bacterial cell death revealing molecular biomarkers of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live cell imaging of bacterial cells: Pyrenoylpyrrole-based fluorescence labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Chemistry Approaches to the Synthesis of 1-(4-Methoxycinnamoyl)pyrrole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Methoxycinnamoyl)pyrrole, with a focus on environmentally benign "green" chemistry methodologies. The synthesis is presented as a two-step process: the initial formation of the pyrrole (B145914) ring via the Paal-Knorr reaction, followed by the N-acylation with 4-methoxycinnamoyl chloride. For each step, established green techniques such as microwave-assisted and ultrasound-assisted synthesis are detailed, offering significant advantages over conventional methods by reducing reaction times, energy consumption, and the use of hazardous solvents.
Overview of the Synthetic Strategy
The synthesis of this compound is approached in two key stages. The first stage involves the synthesis of the foundational pyrrole ring. The Paal-Knorr reaction, a classic and efficient method for this purpose, is adapted here with green chemistry principles.[1][2][3][4] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often facilitated by microwave or ultrasound irradiation to enhance reaction rates and yields.[5][6][7] The second stage is the N-acylation of the newly formed pyrrole ring with 4-methoxycinnamoyl chloride. Traditional acylation methods often rely on hazardous chlorinated solvents like dichloromethane.[8] This protocol outlines greener alternatives, including the use of more environmentally friendly solvents and the application of energy-efficient microwave and ultrasound technologies.
Data Presentation: Comparison of Green Synthetic Methods
The following table summarizes the quantitative data for different green approaches to the synthesis of the pyrrole ring, which is the precursor to the target molecule.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-Assisted | Acetic Acid | None | 120-150 | 2-10 min | 65-89 | [9][10] |
| Montmorillonite KSF Clay | None | Ambient | 5-10 min | 85-95 | [1] | |
| Grape Juice | Water | Reflux | 1-2 h | 80-92 | [1] | |
| Ultrasound-Assisted | Zirconium Chloride | None | Ambient | 7-180 min | High | [7] |
| Lactic Acid | Lactic Acid | Ambient | 15-45 min | 82-96 | [11] | |
| Deep Eutectic Solvent | None | Ambient | 10-30 min | up to 99% | [12] | |
| Mechanochemical | Citric Acid | None | Ambient | 10-60 min | High | [2][13] |
Experimental Protocols
Step 1: Green Synthesis of Pyrrole via Paal-Knorr Reaction
3.1.1. Microwave-Assisted Protocol (Solvent-Free)
This protocol is adapted from established microwave-assisted Paal-Knorr synthesis methods.[6][9][10]
Materials:
-
Ammonia (B1221849) solution (or an appropriate primary amine)
-
Acetic acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2,5-hexanedione (1 equivalent) and a catalytic amount of acetic acid.
-
Add an excess of the ammonia solution (or primary amine, 1.2 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150°C for 2-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
3.1.2. Ultrasound-Assisted Protocol (in a Green Solvent)
This protocol is based on the use of lactic acid as a green and biodegradable solvent and catalyst.[11]
Materials:
-
2,5-Hexanedione
-
Ammonia solution (or an appropriate primary amine)
-
Lactic acid
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in lactic acid.
-
Add the ammonia solution (or primary amine, 1.2 equivalents) to the mixture.
-
Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature for 15-45 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent system if further purification is required.
Step 2: Green N-Acylation of Pyrrole with 4-Methoxycinnamoyl Chloride
3.2.1. Greener Solvent Protocol
This protocol replaces hazardous chlorinated solvents with more environmentally friendly alternatives.[14][15]
Materials:
-
Pyrrole (synthesized in Step 1)
-
4-Methoxycinnamoyl chloride
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Ethyl acetate (B1210297) or 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Dissolve pyrrole (1 equivalent) and a catalytic amount of DMAP in ethyl acetate or 2-MeTHF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath and add a solution of 4-methoxycinnamoyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
3.2.2. Microwave-Assisted N-Acylation Protocol
This protocol utilizes microwave irradiation to accelerate the N-acylation reaction, potentially reducing reaction time and energy consumption.
Materials:
-
Pyrrole
-
4-Methoxycinnamoyl chloride
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
A microwave-compatible green solvent (e.g., cyclopentyl methyl ether (CPME) or dimethyl carbonate)
Procedure:
-
In a microwave-safe reaction vessel, combine pyrrole (1 equivalent), 4-methoxycinnamoyl chloride (1.1 equivalents), and the base (1.5 equivalents) in the chosen green solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120°C) for a short period (e.g., 5-30 minutes), with the exact conditions to be optimized.
-
Monitor the reaction by TLC.
-
After cooling, work up the reaction as described in the greener solvent protocol.
Mandatory Visualizations
Caption: Workflow for the green synthesis of this compound.
Caption: Logical relationships in the green synthesis of the target molecule.
References
- 1. The Paal–Knorr Pyrroles Synthesis: A Green Perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lactic acid as an invaluable green solvent for ultrasound-assisted scalable synthesis of pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxycinnamoyl)pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methoxycinnamoyl)pyrrole, with a focus on improving reaction yield.
Troubleshooting Guide
Low yields in the synthesis of this compound are a common challenge, often attributed to the sensitive nature of the pyrrole (B145914) ring and the reactivity of the acylating agent. This guide addresses specific issues in a question-and-answer format to help you navigate these complexities.
Question 1: My reaction has a very low or no yield of the desired N-acylated product. What are the likely causes and how can I address them?
Answer:
Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst or Base: If you are using a Lewis acid or a base, its activity is crucial.
-
Lewis Acids (for C-acylation attempts): Lewis acids like AlCl₃ are extremely sensitive to moisture. Any contamination with water will deactivate the catalyst.[1]
-
Solution: Use a freshly opened bottle of anhydrous Lewis acid and ensure all glassware is thoroughly dried.
-
-
Bases (for N-acylation): Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are required to deprotonate pyrrole effectively. If the base has degraded due to improper storage, the pyrrolide anion will not form in sufficient quantity.
-
Solution: Use fresh, properly stored base. For NaH, ensure the mineral oil is washed away with a dry, inert solvent (e.g., hexane) before use.
-
-
-
Pyrrole Polymerization: Pyrrole is an electron-rich heterocycle and is highly susceptible to polymerization under acidic conditions, which can be a major side reaction.[1]
-
Solution: When using a Lewis acid, perform the reaction at low temperatures (e.g., 0 °C or below) and add the pyrrole slowly to the reaction mixture.[2]
-
-
Incorrect Reaction Conditions for N-Acylation: To favor N-acylation over C-acylation, the nucleophilicity of the pyrrole nitrogen must be enhanced.
-
Solution: Deprotonate the pyrrole with a strong base (e.g., NaH, n-BuLi) to form the pyrrolide anion before adding the 4-methoxycinnamoyl chloride.[3]
-
Question 2: My reaction is producing a mixture of N-acylated and C-acylated products. How can I improve the selectivity for the desired this compound?
Answer:
The regioselectivity of pyrrole acylation is a well-known challenge. The following strategies can help favor N-acylation:
-
Choice of Base and Solvent: The combination of base and solvent can influence the site of acylation.
-
Solution: For N-acylation, using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is generally effective.[2] The use of a more ionic counter-ion (K⁺ vs. Li⁺) in a highly polar solvent can also favor N-acylation.[2]
-
-
Avoidance of Friedel-Crafts Conditions: Friedel-Crafts conditions (Lewis acid catalysis) are designed to promote electrophilic substitution on the pyrrole ring (C-acylation).
-
Solution: Avoid the use of Lewis acids if your target is the N-acylated product.
-
Question 3: I am observing the formation of multiple byproducts, leading to a complex mixture and difficult purification. What are the potential side reactions and how can I minimize them?
Answer:
Besides C-acylation, other side reactions can occur:
-
Diacylation: Although the initially formed acylpyrrole is less reactive than pyrrole, under forcing conditions, a second acylation can occur.[1]
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 4-methoxycinnamoyl chloride. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop it once the starting pyrrole is consumed.
-
-
Polymerization of the Cinnamoyl Moiety: The α,β-unsaturated nature of the cinnamoyl group makes it susceptible to polymerization, especially under radical or harsh acidic/basic conditions.
-
Solution: Maintain a controlled temperature and consider carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical-initiated polymerization.
-
-
Reaction with the Methoxy (B1213986) Group: While generally stable, under very strong acidic conditions, the methoxy group could be cleaved.
-
Solution: Use basic or neutral conditions for the acylation to avoid this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most direct and generally preferred method is the N-acylation of pyrrole. This typically involves the deprotonation of pyrrole with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the pyrrolide anion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxycinnamoyl chloride.[3]
Q2: What are the expected yields for the synthesis of this compound?
A2: The synthesis of pyrrole-cinnamate hybrids, including this compound, has been reported to proceed with low to moderate yields, typically in the range of 25-37%.[4] Optimizing reaction conditions is crucial to improve these yields.
Q3: How does the 4-methoxy group on the cinnamoyl chloride affect the reaction?
A3: The 4-methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon in 4-methoxycinnamoyl chloride compared to unsubstituted cinnamoyl chloride. However, this effect is generally not significant enough to prevent the reaction. The primary challenges in this synthesis arise from the reactivity of the pyrrole ring and the potential for side reactions.
Q4: What purification methods are most effective for isolating this compound?
A4: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying the product from unreacted starting materials and byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), is typically used for elution.
Data Presentation
The following tables summarize key parameters and their expected impact on the yield of this compound synthesis based on general principles of pyrrole acylation.
Table 1: Effect of Base on N-Acylation Yield
| Base | Solvent | Temperature (°C) | Typical Yield Range | Selectivity |
| Sodium Hydride (NaH) | THF or DMF | 0 to room temp. | Moderate to Good | High for N-acylation |
| n-Butyllithium (n-BuLi) | THF or Hexane | -78 to room temp. | Moderate to Good | High for N-acylation |
| Triethylamine (Et₃N) | Dichloromethane | Room temp. | Low to Moderate | Can lead to mixtures |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | Room temp. to reflux | Low | Can lead to mixtures |
Table 2: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Condition | Effect on Yield | Effect on Selectivity (N-acylation) |
| Temperature | Low (0 °C or below) | May require longer reaction times | Generally higher selectivity, minimizes side reactions |
| Room Temperature | Faster reaction | Increased risk of side reactions | |
| Reflux | Can lead to decomposition/polymerization | Lower selectivity | |
| Solvent | Polar Aprotic (THF, DMF) | Generally good | Favors N-acylation |
| Non-polar (Toluene, Hexane) | Can be lower | May favor C-acylation in some cases | |
| Stoichiometry | 1:1 (Pyrrole:Acyl Chloride) | Optimal for minimizing byproducts | High |
| Excess Acyl Chloride | Can increase diacylation | Lower |
Experimental Protocols
Protocol 1: N-Acylation of Pyrrole using Sodium Hydride
This protocol is a standard method for the N-acylation of pyrrole and is recommended for the synthesis of this compound.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Acyl Chloride Addition: Cool the resulting solution of sodium pyrrolide back to 0 °C. Add a solution of 4-methoxycinnamoyl chloride (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound via N-acylation.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. A Direct Phosphine-Mediated Synthesis of Pyrroles from Acid Chlorides and α,β-Unsaturated Imines [organic-chemistry.org]
- 3. This compound | CAS:736140-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Paal-Knorr pyrrole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Paal-Knorr pyrrole (B145914) synthesis?
The Paal-Knorr pyrrole synthesis is a reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849), typically under acidic catalysis. The accepted mechanism involves a series of steps:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[2]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1][2]
Q2: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1][3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[3][4]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan (B31954) byproducts.[5]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[6]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[6]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[4][7] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[7]
To minimize furan formation:
-
Control the pH: This side reaction is particularly favored in strongly acidic environments (pH < 3).[5][7] Conducting the reaction under neutral or weakly acidic conditions is advisable. Using a weak acid like acetic acid can be sufficient to catalyze the pyrrole formation without significantly promoting the furan synthesis.[4]
-
Use an Excess of the Amine: Employing an excess of the primary amine or ammonia can help to favor the pyrrole synthesis pathway.[4]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[4] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Q5: Are there other, less common, side reactions to be aware of?
While furan formation is the most prevalent side reaction, other byproducts can occasionally be observed. Depending on the specific structure of the 1,4-dicarbonyl compound, aldol-type condensation reactions can occur.[4] If the starting materials are not pure, or if the product is unstable under the reaction conditions, a complex mixture of unidentified impurities may result.[7]
Q6: What are the recommended methods for purifying the synthesized pyrrole?
The purification strategy depends on the physical properties of the pyrrole product. Common techniques include:
-
Crystallization: For solid pyrroles, recrystallization from a suitable solvent system (e.g., methanol/water) is often an effective method for purification.[7]
-
Column Chromatography: Silica gel column chromatography is a standard and versatile technique for purifying both liquid and solid pyrroles that are difficult to crystallize.[7]
-
Distillation: For volatile liquid pyrroles, distillation under reduced pressure can be an efficient purification method.[7]
-
Extraction: An initial aqueous workup is typically performed to neutralize the acid catalyst and remove water-soluble impurities before further purification steps.[7]
Data Presentation
Table 1: Comparison of Various Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrochloric Acid (catalytic) | Methanol | Reflux | 15-30 min | High | [7] |
| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile | 80 | 1 h | 83 | - |
| Scandium(III) triflate (Sc(OTf)₃) | Dichloromethane | 30 | 25 min | 77 | [2] |
| Copper(II) triflate (Cu(OTf)₂) | Solvent-free | 30 | 25 min | 78 | - |
| Iodine (I₂) | Solvent-free | 60 | 5 min | 98 | [3] |
| Bismuth Nitrate (Bi(NO₃)₃) | Dichloromethane | 25 | 10 h | 96 | [2] |
| None | Water | 100 | 15 min | 96 | - |
| Citric Acid (10 mol%) | Ball-mill (30 Hz) | Ambient | 30 min | 87 | [8] |
| Graphene Oxide | Ethanol | 78 | 4 h | 95 | [9] |
Note: Yields are for specific examples and may vary depending on the substrates used.
Table 2: Influence of Reaction pH on Product Distribution
| pH Range | Predominant Product | Major Byproduct | Expected Pyrrole Yield |
| < 3 | Furan | Pyrrole | Low to negligible |
| 3 - 6 | Pyrrole | Furan | Moderate to high |
| Neutral (~7) | Pyrrole | Minimal Furan | High |
| Weakly Basic (>7) | Pyrrole | Minimal Furan | High (reaction may be slower) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Materials:
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid
-
Methanol/Water (9:1) mixture for recrystallization
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[7]
-
Protocol 2: Solvent-Free Synthesis of N-Substituted Pyrroles using Iodine as a Catalyst
-
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary amine
-
Iodine
-
-
Procedure:
-
In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C.
-
Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate (B1220275) to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Mandatory Visualization
Caption: The reaction pathway for the Paal-Knorr pyrrole synthesis.
Caption: A general experimental workflow for the Paal-Knorr synthesis.
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to avoid polymerization during pyrrole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrrole (B145914) synthesis, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrole sample turning brown/black and forming a solid?
A1: Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to oxidation and acid-catalyzed polymerization.[1] The dark, insoluble material you are observing is likely polypyrrole, which forms through an oxidative polymerization process. This can be initiated by exposure to air (oxygen), acidic conditions, or the presence of oxidizing agents.[1] Even freshly distilled, colorless pyrrole can darken and polymerize if not stored correctly.[1]
Q2: What are the primary causes of unwanted pyrrole polymerization during a reaction?
A2: The main triggers for pyrrole polymerization during synthesis are:
-
Presence of Oxidants: Oxidizing agents like iron(III) salts (e.g., FeCl₃) or even atmospheric oxygen can initiate polymerization by oxidizing pyrrole monomers to radical cations, which then combine to form polymers.[1]
-
Acidic Conditions: Strong acids can protonate the pyrrole ring, making it highly reactive and prone to polymerization.[1] Conditions with a pH below 3 are particularly favorable for side reactions.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of polymerization, especially when initiators like acids or oxidants are present.[1]
-
Unprotected Nitrogen: The N-H proton of the pyrrole ring makes the ring highly activated and susceptible to electrophilic attack, which can lead to polymerization.[1]
Q3: How does using an N-protecting group help prevent polymerization?
A3: An N-protecting group is an electron-withdrawing group temporarily attached to the pyrrole nitrogen. This strategy offers two key benefits:
-
Reduces Ring Reactivity: By withdrawing electron density from the pyrrole ring, the protecting group makes the molecule less susceptible to oxidative degradation and electrophilic attack, which are crucial steps in polymerization.[1]
-
Blocks N-H Reactivity: It prevents undesirable reactions at the nitrogen position, such as deprotonation.[1] Commonly used protecting groups include sulfonyl groups (e.g., tosyl, benzenesulfonyl).[1]
Q4: What is the best way to store pyrrole monomer to prevent spontaneous polymerization?
A4: To prevent spontaneous polymerization during storage, pyrrole should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1] It is also recommended to store it at low temperatures (0-6°C), or even frozen for long-term storage, in a tightly sealed container, often over a desiccant to keep it dry.[1]
Troubleshooting Guide
Problem: My reaction mixture is turning dark immediately after adding my reagents.
This indicates rapid polymerization, likely due to an overly reactive pyrrole or harsh reaction conditions.[1]
Immediate Actions:
-
If possible, cool the reaction down immediately to slow the polymerization rate.[1]
Troubleshooting Steps:
-
Check Your Pyrrole: Ensure the pyrrole was freshly distilled or purified before use, as impurities can catalyze polymerization.[1]
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[1]
-
Control Temperature: Run the reaction at the lowest effective temperature. Consider adding reagents dropwise at 0°C or below.[1]
Problem: I am observing very low yields of my desired product, and a significant amount of black, insoluble byproduct is formed.
This suggests that the rate of polymerization is competing with or exceeding the rate of your desired reaction.
Solutions:
-
Use an N-Protecting Group: Protecting the pyrrole with an electron-withdrawing group, such as a tosyl group, can significantly reduce its tendency to polymerize.[1]
-
Modify Reagent Addition: Add the pyrrole substrate slowly to the reaction mixture. This keeps the instantaneous concentration of the reactive pyrrole low, which disfavors polymerization.[1]
Problem: In my Paal-Knorr synthesis, I am getting a significant amount of a furan (B31954) byproduct.
This side reaction is favored under strongly acidic conditions (pH < 3).[2]
Solutions:
-
Use a Weaker Acid Catalyst: Employ a weaker acid, such as acetic acid, or conduct the reaction under neutral or near-neutral conditions.[2]
-
Avoid Amine Hydrochloride Salts: The use of amine hydrochloride salts can also promote furan formation.[2]
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Purpose |
| Storage Temperature | 0-6°C (short-term), -80°C (long-term)[1] | To minimize spontaneous polymerization of pyrrole monomer. |
| Reaction pH (Paal-Knorr) | > 3[1][2] | To avoid the formation of furan byproducts. |
| Distillation Bottom Temperature (for purification) | Up to 160°C (at reduced pressure)[3] | To purify crude pyrrole without causing degradation. |
| N-Tosylation Reagent Ratio | Pyrrole (1.0 equiv), Tosyl chloride (1.1 equiv), Base (e.g., KOH, 1.5 equiv)[1] | Optimal stoichiometry for the N-protection of pyrrole. |
| Deprotection (N-Tosyl) | N-tosyl pyrrole (1.0 equiv), NaOH (3.0 equiv)[1] | Effective removal of the tosyl protecting group. |
Experimental Protocols
Protocol 1: General N-Tosylation of Pyrrole
Objective: To protect the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group to prevent polymerization.[1]
Materials:
-
Pyrrole (1.0 equiv)
-
Tosyl chloride (TsCl, 1.1 equiv)
-
Potassium hydroxide (B78521) (KOH) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate (B1210297) or DCM for extraction
-
Brine
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve pyrrole (1.0 equiv) and powdered KOH (1.5 equiv) in anhydrous THF. If using a liquid base like Et₃N in DCM, cool the solution of pyrrole and Et₃N to 0°C in an ice bath.[1]
-
Add a solution of tosyl chloride (1.1 equiv) in the same solvent dropwise to the stirred pyrrole solution.[1]
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding water.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[1]
-
Wash the combined organic layers with water and then brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the N-tosyl pyrrole.
Protocol 2: Paal-Knorr Pyrrole Synthesis with Minimized Polymerization
Objective: To synthesize a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine while minimizing side reactions.
Materials:
-
1,4-dicarbonyl compound (1.0 equiv)
-
Primary amine or ammonia (B1221849) (excess)
-
Solvent (e.g., ethanol, acetic acid)
-
Weak acid catalyst (optional, e.g., acetic acid)
-
Ethyl acetate for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask purged with nitrogen, dissolve the 1,4-dicarbonyl compound in the chosen solvent.[1]
-
Add an excess of the primary amine or ammonia to the solution.
-
If required, add a catalytic amount of a weak acid like acetic acid. Avoid strong acids.
-
Heat the reaction mixture to reflux under the inert atmosphere, monitoring the progress by TLC.[1]
-
Upon completion, cool the mixture to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining catalyst or salts.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Purify the resulting pyrrole derivative by column chromatography or distillation.[1]
Protocol 3: Purification of Pyrrole by Distillation
Objective: To purify commercial or aged pyrrole that has started to polymerize.
Materials:
-
Crude/colored pyrrole
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Pour the crude pyrrole into a round-bottom flask, filling it no more than half full.[4]
-
Set up a distillation apparatus for vacuum distillation.
-
Apply a vacuum and gently heat the flask. The heating temperature should be kept as low as possible to avoid decomposition, typically up to 160°C at the bottom of the flask.[3]
-
Collect the clear, colorless pyrrole distillate. The non-volatile polypyrrole will remain in the distillation flask.
-
Store the purified pyrrole under an inert atmosphere at a low temperature.[1]
Visualizations
Caption: Troubleshooting workflow for pyrrole polymerization.
Caption: Role of N-protecting groups in preventing polymerization.
Caption: Simplified mechanism of acid-catalyzed pyrrole polymerization.
References
Technical Support Center: Purification of 1-(4-Methoxycinnamoyl)pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-(4-Methoxycinnamoyl)pyrrole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of the crude product.
Q1: My crude product is a sticky oil/gum instead of a solid. How can I purify it?
A1: A sticky or oily crude product often indicates the presence of residual solvent, unreacted starting materials, or low-melting point byproducts.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) on a rotary evaporator or in a vacuum oven can aid this process. Be cautious, as excessive heat can cause degradation.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For this compound, suitable trituration solvents could be cold hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate (B1210297).
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products.[1][2][3][4]
-
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) of the crude product. What are they and how do I get rid of them?
A2: Multiple spots on a TLC plate indicate the presence of impurities. Common impurities in the synthesis of this compound can include unreacted pyrrole, 4-methoxycinnamoyl chloride, 4-methoxycinnamic acid, and various side-products.
-
Troubleshooting Steps:
-
Identify the Spots: If possible, run co-spots of your starting materials alongside your crude product on the TLC plate to identify them. The product spot should be the most prominent.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the standard method for separating these components.[1][2][3] A solvent system of n-hexane and ethyl acetate is often effective for separating cinnamoyl-pyrrole derivatives.[1] Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Aqueous Wash: An initial wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the reaction work-up can help remove acidic impurities like 4-methoxycinnamic acid.[1]
-
Q3: My yield is very low after column chromatography. How can I improve it?
A3: Low yield after chromatography can be due to several factors, from an incomplete reaction to suboptimal purification technique.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the initial synthesis reaction has gone to completion. Monitor the reaction by TLC.
-
Proper Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which leads to poor separation and product loss.[4]
-
Choice of Eluent: The polarity of the eluent system is crucial. If the eluent is too polar, your product may elute too quickly with impurities. If it's not polar enough, your product may remain on the column. Optimize the solvent system using TLC first.[2]
-
Avoid Product Degradation: Some compounds can degrade on silica gel if left for too long. Do not let the column run dry and collect fractions promptly.
-
Q4: I've purified my product by column chromatography, but it's still not pure enough. What's the next step?
A4: If column chromatography alone is insufficient, a secondary purification step is necessary.
-
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, recrystallization is an excellent technique for achieving high purity.[5][6][7] The product should be soluble in a hot solvent and insoluble in the same solvent when cold. Based on its reported solubility, potential solvent systems for recrystallization could include ethanol (B145695), ethyl acetate/hexanes, or dichloromethane (B109758)/hexanes.[8]
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used.[9][10] A reversed-phase C18 column is often suitable for this type of compound.[10][11]
-
Data Presentation: Purification Strategy Comparison
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Purity | Expected Yield | Key Considerations |
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate gradient (e.g., 9:1 to 3:1)[1] | >95% | 60-80% | Good for removing baseline impurities and starting materials. |
| Dichloromethane[9] | >95% | 60-80% | Useful for less polar impurities. | ||
| Recrystallization | N/A | Ethanol, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes | >99% | 50-70% (of the purified material) | Requires a solid product. Excellent for removing minor, closely related impurities.[5] |
| Preparative HPLC | Reversed-phase C18 | Acetonitrile / Water with 0.1% TFA[9] | >99.5% | 40-60% | Best for achieving very high purity, but can be costly and time-consuming for large scales. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[4]
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed. Never let the column run dry.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column. Alternatively, carefully load the concentrated solution directly onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures.[6] Good starting points are ethanol or an ethyl acetate/hexanes mixture.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A typical purification workflow for this compound.
References
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. This compound | CAS:736140-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 9. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 1-(4-Methoxycinnamoyl)pyrrole in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Methoxycinnamoyl)pyrrole, focusing on addressing common solubility challenges encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A1: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds like this compound.[1] While highly soluble in an organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment. The rapid change in solvent polarity causes the compound to come out of solution.
Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help maintain the compound's solubility.
-
Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound. Common co-solvents include ethanol, PEG400, or glycerol. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the assay results.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, slight pH adjustments of the buffer (if permissible for the assay) could be explored.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Based on supplier information, this compound is soluble in a range of organic solvents. For creating stock solutions, the following are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For most biological assays, DMSO is the preferred solvent for initial stock solution preparation due to its high solubilizing power and compatibility with many assay formats at low final concentrations (typically <0.5%).
Q3: How can I determine the aqueous solubility of my batch of this compound?
A3: You can determine the kinetic aqueous solubility using a nephelometric (turbidity-based) assay. This method involves preparing serial dilutions of your compound in an aqueous buffer and identifying the concentration at which precipitation occurs by measuring light scattering. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: Could the presence of serum in my cell culture medium affect the solubility of this compound?
A4: Yes, components in serum, such as proteins, can interact with your compound. This interaction can either increase apparent solubility by binding to the compound or, in some cases, lead to the formation of insoluble complexes, causing precipitation over time. If you observe time-dependent precipitation in your cell culture experiments, consider reducing the serum percentage or the incubation time, if your experimental design allows.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility. The dilution was too rapid, causing a sudden solvent polarity shift. | Decrease the final working concentration. Perform a stepwise serial dilution. Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound. |
| Precipitate forms in the DMSO stock solution over time. | The stock solution is supersaturated. Water has been absorbed into the DMSO stock, reducing solubility. | Gently warm the stock solution and vortex to redissolve. If precipitation persists, dilute the stock to a lower concentration. Store DMSO stocks in a desiccator to prevent moisture absorption. |
| Assay results are inconsistent or not reproducible. | The compound may be precipitating at the tested concentrations, leading to variable effective concentrations. | Visually inspect all wells of your assay plate for any signs of precipitation. Perform a solubility test under your specific assay conditions to determine the maximum soluble concentration. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | Address solubility issues using the strategies outlined in the FAQs. Consider formulation approaches like using cyclodextrins or creating solid dispersions if significant solubility enhancement is needed for in vivo studies. |
Data Presentation
| Solvent | Solubility (Qualitative) | Primary Use |
| DMSO | High | Stock Solutions |
| Chloroform | Soluble | Chemical Synthesis/Purification |
| Dichloromethane | Soluble | Chemical Synthesis/Purification |
| Ethyl Acetate | Soluble | Chemical Synthesis/Purification |
| Acetone | Soluble | Chemical Synthesis/Purification |
| Aqueous Buffers (e.g., PBS) | Low | Assay Working Solutions (requires optimization) |
Experimental Protocols
Protocol for Determining Kinetic Aqueous Solubility by Turbidimetry
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Create a Serial Dilution in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Transfer to Assay Plate: Transfer 2 µL of each DMSO dilution into triplicate wells of a 96-well clear bottom plate. Include wells with 2 µL of DMSO only as a negative control.
-
Add Aqueous Buffer: To each well, add 198 µL of the desired aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Mix: Seal the plate and shake it at room temperature for 1.5 to 2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at 620 nm using a plate reader.
-
Data Analysis: An increase in absorbance compared to the DMSO-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Signaling Pathway and Workflow Visualizations
Pyrrole-containing compounds have been identified as modulators of various signaling pathways, often implicated in cancer cell proliferation and survival. Given the structural motifs within this compound, a plausible target could be the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth. Inhibition of this pathway is a common mechanism for anticancer agents.
Caption: EGFR Signaling Pathway Inhibition.
The following diagram illustrates a recommended workflow for troubleshooting solubility issues when preparing an aqueous solution of this compound from a DMSO stock.
Caption: Solubility Troubleshooting Workflow.
References
Stability testing of 1-(4-Methoxycinnamoyl)pyrrole under experimental conditions
Technical Support Center: Stability of 1-(4-Methoxycinnamoyl)pyrrole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents.[1][2] The molecule contains an amide-like linkage and a cinnamoyl group, both of which are susceptible to specific degradation pathways.
Q2: How does pH affect the stability of the compound?
A2: The amide-like bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, particularly when heated.[3][4] Studies on structurally related pyrrole (B145914) derivatives show they are often extremely unstable in alkaline media, labile in acidic media, and most stable in a neutral pH environment.[5] Hydrolysis typically cleaves the amide bond, yielding pyrrole and 4-methoxycinnamic acid.[3]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a cinnamoyl group are often photosensitive.[6] The primary concern is photodimerization, a reaction where two molecules react upon UV irradiation to form a cyclobutane (B1203170) ring.[6] Furthermore, related pyrrole compounds have been shown to be photolabile.[5] Therefore, it is crucial to protect solutions and solid samples of this compound from light.
Q4: What is the expected thermal stability of this compound?
A4: While specific data is unavailable for this exact molecule, thermal stability can be a concern. High temperatures can accelerate hydrolytic and oxidative degradation.[2] Some research suggests that methoxy (B1213986) groups on aromatic rings can sometimes negatively influence thermal stability.[7] It is recommended to store the compound at controlled room temperature or lower and avoid excessive heat during experiments unless conducting controlled thermal stress testing.
Q5: What are the likely degradation products?
A5: The most probable degradation products arise from the cleavage of the amide bond and reactions involving the cinnamoyl group.
-
Hydrolysis: Under acidic or basic conditions, the primary degradation products would be pyrrole and 4-methoxycinnamic acid .[4][8]
-
Oxidation: The double bond in the cinnamoyl moiety and the pyrrole ring can be susceptible to oxidation, potentially forming epoxides, aldehydes, or ketones.[9]
-
Photodegradation: Exposure to UV light may lead to the formation of various cyclobutane dimers .[6]
Q6: What analytical methods are recommended for stability testing?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reversed-phase (RP) column, is the most common and effective technique.[5] This method allows for the separation and quantification of the parent compound from its potential degradation products. UV-Vis spectrophotometry can also be useful for monitoring the cinnamoyl system, which has a characteristic UV absorbance.[10] Mass Spectrometry (MS) coupled with HPLC can be used to identify the structure of unknown degradation products.[5][11]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed in solution.
| Question | Possible Cause & Answer |
| What is the pH of your solution? | Cause: The compound is likely undergoing hydrolysis. Pyrrole derivatives are known to be highly unstable in alkaline (basic) pH and labile in acidic pH.[5] Solution: Adjust the pH of your solution to neutral (pH ~7) using an appropriate buffer system. If the experiment requires acidic or basic conditions, conduct it at a lower temperature and for the shortest possible duration. |
| Is the solution exposed to light? | Cause: The cinnamoyl group is susceptible to photodegradation.[6] Solution: Protect your samples from light at all times by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible. |
| What is the storage temperature? | Cause: Elevated temperatures can accelerate both hydrolysis and oxidation.[2] Solution: Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen temperatures, unless otherwise specified by the experimental protocol. |
Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
| Question | Possible Cause & Answer |
| Have you performed a forced degradation study? | Cause: The new peaks are likely degradation products. Without reference standards, it's hard to identify them. Solution: Perform a systematic forced degradation study (see Experimental Protocols section) to intentionally generate degradation products.[9] This will help in identifying the peaks in your experimental samples by comparing retention times. Use HPLC-MS to elucidate the structures of the major degradants. |
| Could the peaks be from excipients or the solvent? | Cause: Components of your formulation or solvent impurities could be interfering. Solution: Run a blank sample containing only the solvent and any excipients through the HPLC system to identify any extraneous peaks. |
| Was the sample exposed to air for a prolonged period? | Cause: The compound may have undergone oxidative degradation. Solution: Prepare solutions freshly and consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term experiments. |
Data Presentation: Example of Forced Degradation Results
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, demonstrating its stability profile under various stress conditions.
Table 1: Summary of Forced Degradation Study for this compound
| Stress Condition | Time | % Assay of Parent Compound | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 88.5% | 11.5% | Pyrrole, 4-Methoxycinnamic Acid |
| 0.1 M NaOH | 4 h | 81.2% | 18.8% | Pyrrole, 4-Methoxycinnamic Acid |
| 5% H₂O₂ | 24 h | 90.1% | 9.9% | Oxidized derivatives |
| Thermal (80°C) | 48 h | 92.5% | 7.5% | Minor hydrolysis and oxidative products |
| Photolytic (ICH Q1B) | 1.2M lux hrs | 85.7% | 14.3% | Photodimers |
| Control (RT, Dark) | 48 h | 99.8% | 0.2% | N/A |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for up to 24 hours. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration suitable for HPLC analysis.
-
Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature, as base hydrolysis can be rapid.[5] Withdraw samples at shorter intervals (e.g., 0.5, 1, 2, 4 h), neutralize with 0.1 M HCl, and dilute for analysis.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 60°C and sample as in the acidic condition.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at intervals and dilute for HPLC analysis.
4. Thermal Degradation:
-
Store the solid compound in a stability oven at 80°C for 48 hours.
-
Also, store a solution of the compound (e.g., in the chosen analytical solvent) at 60°C, protected from light.
-
Sample at intervals, cool to room temperature, and analyze.
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
-
Keep a control sample wrapped in aluminum foil (dark control) in the same environment to differentiate between thermal and photolytic degradation.
-
Analyze the samples after exposure.
6. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation and, if possible, perform a mass balance.
-
Characterize major degradation products using HPLC-MS.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a forced degradation study.
References
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of naturally occurring pyrrole acids in melanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ema.europa.eu [ema.europa.eu]
Overcoming steric hindrance in the synthesis of pyrrole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrole (B145914) derivatives, with a particular focus on steric hindrance.
Troubleshooting Guides
Problem 1: Low or no yield in Paal-Knorr synthesis of sterically hindered pyrroles.
Possible Cause: Steric hindrance from bulky substituents on the 1,4-dicarbonyl compound or the primary amine can impede the initial condensation and subsequent cyclization steps.[1]
Solution:
-
Reaction Conditions:
-
Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Consider using a high-boiling point solvent like o-dichlorobenzene and heating the reaction for an extended period.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially in cases of steric hindrance.[3][4][5] The focused heating often overcomes the steric barrier more efficiently than conventional heating.[3][4]
-
Catalyst Choice: While traditionally acid-catalyzed, exploring alternative catalysts can be beneficial. Lewis acids or solid acid catalysts like montmorillonite (B579905) KSF may offer improved performance.[6] For very hindered substrates, stronger acids might be necessary, but care must be taken to avoid side reactions.
-
-
Reagent Modification:
-
Protecting Groups: If the steric hindrance is due to a functional group on the amine, consider using a smaller, temporary protecting group that can be removed after the pyrrole ring formation.
-
Alternative Starting Materials: If possible, consider if less sterically demanding starting materials can be used to generate the desired product through subsequent modifications.
-
Problem 2: Poor solubility of synthesized tetraaryl-pyrrolo[3,2-b]pyrrole derivatives.
Possible Cause: Planar, conjugated systems like tetraaryl-pyrrolo[3,2-b]pyrroles often exhibit poor solubility due to strong intermolecular π-π stacking.[7]
Solution:
-
Introduce Solubilizing Side Chains: Attaching long alkyl or alkoxy chains (e.g., n-hexyloxy) to the N-phenyl rings is a highly effective strategy to increase solubility in common organic solvents.[7]
-
Modify Aromatic Substituents: Replacing bulky phenyl groups with smaller aromatic systems like thiophene (B33073) rings can reduce steric clashes and may improve solubility.[7]
-
Solvent Selection: For purification, consider using higher boiling point solvents such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene, where some derivatives may show better solubility at elevated temperatures.[7]
Frequently Asked Questions (FAQs)
Q1: How can I synthesize a polysubstituted pyrrole when direct methods are failing due to steric hindrance?
A1: When direct condensation methods like the Paal-Knorr synthesis fail, consider multi-step or alternative synthetic routes:
-
Barton-Zard Pyrrole Synthesis: This method is effective for preparing substituted pyrroles by condensing a substituted nitroalkene with an isocyanoester.[8][9][10] It can be particularly useful when constructing pyrroles with specific substitution patterns that are difficult to achieve via other methods.
-
Trofimov Reaction: This reaction synthesizes 2,3-disubstituted pyrroles from ketoximes and acetylene (B1199291) in a superbase medium.[11][12] It provides a powerful route to previously inaccessible pyrrole compounds.[12]
-
Transition-Metal-Catalyzed Syntheses: Modern methods using catalysts like rhodium, zinc, or iridium offer mild and efficient pathways to highly substituted pyrroles from various starting materials, such as dienyl azides or alcohols and amino alcohols.[13][14][15][16]
Q2: What is the effect of microwave irradiation on pyrrole synthesis, especially in the context of steric hindrance?
A2: Microwave irradiation has been shown to be highly effective in overcoming the challenges of steric hindrance in pyrrole synthesis.[3][4] Key advantages include:
-
Reduced Reaction Times: Reactions that might take over 12 hours under conventional heating can often be completed in minutes.[3]
-
Increased Yields: The rapid and efficient heating can lead to higher product yields.
-
Milder Conditions: In some cases, microwave heating can eliminate the need for harsh Lewis acid catalysts.[3] For sterically hindered substrates, higher microwave power and longer irradiation times may be necessary.[3][4]
Q3: Can I predict the planarity and potential for steric hindrance of a pyrrole derivative before synthesis?
A3: Yes, computational methods such as Density Functional Theory (DFT) can be powerful tools for predicting the geometric and electronic properties of molecules before undertaking experimental work.[7] These calculations can provide insights into optimized ground-state geometries, including dihedral angles, which can indicate the degree of planarity and potential for steric clashes between substituents.[7]
Data Presentation
Table 1: Comparison of Synthetic Methods for Sterically Hindered Pyrroles
| Synthesis Method | Starting Materials | Typical Conditions | Advantages for Steric Hindrance | Potential Limitations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Acid catalyst, Heat (conventional or microwave)[17][18] | Microwave assistance can overcome steric barriers[3] | Can be limited by harsh conditions and availability of diketones[1][18] |
| Barton-Zard Synthesis | Nitroalkene, α-Isocyanoester | Basic conditions[9] | Allows for the synthesis of highly substituted pyrroles[19] | Availability of starting materials |
| Trofimov Reaction | Ketoxime, Acetylene | Superbase (e.g., KOH/DMSO)[11] | Powerful for building 2,3-disubstituted pyrroles[11] | Requires handling of acetylene gas |
| Transition-Metal Catalysis | Dienyl azides, Alcohols, etc. | Metal catalyst (e.g., ZnI₂, Rh, Ir)[14][15] | Mild reaction conditions, high functional group tolerance[14][15] | Catalyst cost and sensitivity |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole
-
Reactant Preparation: In a microwave-safe vial, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., ethanol, PEG-200).[3]
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyrrole.
Protocol 2: Barton-Zard Synthesis of a Pyrrole-2-carboxylate
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the α-isocyanoester (1.0 mmol) in a suitable solvent (e.g., THF).
-
Base Addition: Cool the solution to 0 °C and add a base (e.g., DBU, BTPP) (1.1 mmol) dropwise.[19]
-
Nitroalkene Addition: To this mixture, add a solution of the nitroalkene (1.0 mmol) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for Microwave-Assisted Paal-Knorr Synthesis.
Caption: Troubleshooting logic for low-yield pyrrole synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. allaboutchemistry.net [allaboutchemistry.net]
- 9. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Trofimov reaction - Wikipedia [en.wikipedia.org]
- 12. routledge.com [routledge.com]
- 13. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 15. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Minimizing byproduct formation in the Hantzsch pyrrole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Hantzsch pyrrole (B145914) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Hantzsch pyrrole synthesis?
A1: The two most prevalent byproducts in the Hantzsch pyrrole synthesis are furan (B31954) derivatives, formed via the competing Feist-Benary furan synthesis, and products resulting from the self-condensation of the β-ketoester starting material.[1]
Q2: How does the choice of base influence the formation of byproducts?
A2: The choice and concentration of the base are critical. Strong bases can promote the self-condensation of the β-ketoester.[1] Weaker bases are generally preferred to favor the pyrrole synthesis pathway over the Feist-Benary furan synthesis.[1]
Q3: What is the effect of the solvent on the reaction's selectivity?
A3: Protic solvents, such as ethanol (B145695) or acetic acid, are often recommended as they can favor the Hantzsch pyrrole synthesis pathway.[1] The polarity of the solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the product distribution.
Q4: Can temperature be adjusted to minimize byproduct formation?
A4: Yes, maintaining a moderate reaction temperature is crucial. Higher temperatures can increase the rate of side reactions, including the self-condensation of the β-ketoester.[1] It is advisable to monitor the reaction progress closely, for instance by using thin-layer chromatography (TLC).
Q5: Are there modern variations of the Hantzsch synthesis that offer better selectivity?
A5: Several modifications to the classical Hantzsch synthesis have been developed to improve yields and selectivity. These include the use of organocatalysts, microwave-assisted synthesis, and solid-phase synthesis techniques.[1] These methods can offer milder reaction conditions and simplified purification protocols.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch pyrrole synthesis and provides actionable solutions.
Issue 1: Low yield of the desired pyrrole product with a significant amount of furan byproduct.
-
Possible Cause: The reaction conditions are favoring the competing Feist-Benary furan synthesis. This is often exacerbated by the choice of base and solvent.
-
Solution:
-
Base Selection: Switch to a weaker base. For example, if you are using a strong base like sodium hydroxide, consider using a milder base such as sodium carbonate or triethylamine.[1]
-
Solvent Selection: Employ a protic solvent like ethanol or acetic acid, as this has been reported to favor the pyrrole formation pathway.[1]
-
pH Control: Ensure the reaction is not conducted under strongly acidic conditions, which can also favor furan formation.[1]
-
Issue 2: A complex mixture of products is obtained, with difficulty in isolating the desired pyrrole.
-
Possible Cause: Self-condensation of the β-ketoester is occurring, in addition to the desired reaction and potential furan formation.
-
Solution:
-
Controlled Addition of Base: Add the base slowly and in a controlled manner to the reaction mixture. This can help to minimize the concentration of the enolate of the β-ketoester at any given time, thus reducing the likelihood of self-condensation.[1]
-
Temperature Management: Maintain a moderate reaction temperature. Avoid excessive heating, which can accelerate the rate of self-condensation.[1]
-
Issue 3: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: The nucleophilicity of the amine might be low, or there could be significant steric hindrance from bulky substituents on the reactants.
-
Solution:
-
Increase Reaction Time and/or Temperature: For less reactive amines, a longer reaction time or a moderate increase in temperature may be necessary.
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can often overcome steric hindrance and reduce reaction times.[1]
-
Data Presentation
The following table summarizes the qualitative effects of key reaction parameters on the product distribution in the Hantzsch pyrrole synthesis, based on information from the literature. This is a generalized representation, and actual results will vary depending on the specific substrates used.
| Parameter | Condition | Effect on Pyrrole Yield | Effect on Furan Byproduct | Effect on Self-Condensation |
| Base | Weak (e.g., NaHCO₃, Et₃N) | Favorable | Minimized | Minimized |
| Strong (e.g., NaOH, NaOEt) | Can be reduced | May increase | Increased | |
| Solvent | Protic (e.g., EtOH, AcOH) | Favorable | Minimized | Generally unaffected |
| Aprotic (e.g., THF, DMF) | Less favorable | May increase | May be favorable | |
| Temperature | Moderate (e.g., Room Temp to 60°C) | Optimal | Generally unaffected | Minimized |
| High (e.g., > 80°C) | May decrease due to side reactions | May increase | Increased |
Experimental Protocols
Optimized Protocol for Minimizing Byproduct Formation in Hantzsch Pyrrole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-ketoester (1.0 equivalent)
-
α-haloketone (1.0 equivalent)
-
Primary amine or ammonia (B1221849) source (1.0-1.2 equivalents)
-
Weak base (e.g., sodium bicarbonate or triethylamine, 1.2 equivalents)
-
Solvent (e.g., ethanol or acetic acid)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) and the α-haloketone (1.0 eq.) in the chosen protic solvent (e.g., ethanol).
-
Add the primary amine or ammonia source (1.0-1.2 eq.) to the mixture.
-
Slowly add the weak base (1.2 eq.) to the stirred solution at room temperature.
-
Monitor the progress of the reaction by TLC.
-
If the reaction is sluggish at room temperature, gently heat the mixture to a moderate temperature (e.g., 50-60°C) and continue to monitor by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Competing pathways in the Hantzsch synthesis.
Caption: Troubleshooting workflow for Hantzsch synthesis.
References
Machine learning for optimizing pyrrole synthesis reaction conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing machine learning to optimize pyrrole (B145914) synthesis reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about applying machine learning to pyrrole synthesis optimization.
Q1: My machine learning model is not accurately predicting the yield of my Paal-Knorr pyrrole synthesis. What are the common causes and how can I improve it?
A1: Low predictive accuracy in machine learning models for pyrrole synthesis can stem from several factors:
-
Insufficient or Biased Data: Machine learning models require large, high-quality datasets to learn the complex relationships between reaction parameters and yield. If your training data is small or only contains high-yielding reactions, the model may not generalize well to new, untested conditions. It is a known issue that published literature often has a bias towards successful results, which can skew training data.[1]
-
Inadequate Feature Engineering: The way you represent your molecules and reaction conditions (i.e., "featurization") is critical. Simple representations may not capture the nuances of the chemical space.
-
Model Overfitting: The model may have learned the training data too well, including its noise, and is therefore unable to make accurate predictions on new data.
-
Inappropriate Model Choice: The chosen machine learning algorithm may not be suitable for the complexity of your chemical system.
Troubleshooting and Optimization:
-
Data Augmentation: If collecting more experimental data is not feasible, consider data augmentation techniques. This can involve generating different valid representations of the same molecule (e.g., different SMILES strings) to increase the size of the training set without running new experiments.
-
Feature Engineering: Instead of simple one-hot encodings, consider using more descriptive molecular fingerprints or computed chemical descriptors that capture electronic and steric properties of your reactants and catalysts.
-
Cross-Validation: Use cross-validation techniques to get a more reliable estimate of your model's performance and to check for overfitting.
-
Model Selection: For predicting pyrrole synthesis yields, Random Forest models have been shown to be effective.[2] For optimization tasks, consider workflows like Bayesian optimization.[3][4][5]
Q2: I want to use a machine learning model to optimize the conditions for a Hantzsch pyrrole synthesis, but I don't have a large dataset. What are my options?
A2: This is a common challenge. Here are two powerful strategies for low-data situations:
-
Transfer Learning: You can use a model that has been pre-trained on a large, general dataset of chemical reactions and then fine-tune it on your smaller, specific dataset for Hantzsch synthesis. This leverages the "chemical knowledge" already learned by the model.
-
Active Learning: Instead of generating a large dataset upfront, active learning is an iterative process where the model suggests the most informative experiments to run. This allows you to build a high-quality dataset with a minimal number of experiments. This approach is often combined with Bayesian optimization. A typical active learning workflow is depicted below.
Q3: How can I interpret the predictions of my "black-box" machine learning model for pyrrole synthesis? I want to understand why it's suggesting certain conditions.
A3: Interpreting complex models is crucial for gaining chemical insight. Here are two common techniques:
-
Feature Importance: For models like Random Forests, you can calculate feature importance scores. These scores indicate which reaction parameters (e.g., temperature, catalyst type, solvent) have the most significant impact on the predicted yield.[6][7][8][9][10]
-
SHAP (SHapley Additive exPlanations): SHAP is a more advanced method that can explain individual predictions. For a specific reaction, SHAP values can tell you how much each feature contributed to pushing the prediction higher or lower. This can help you understand the model's reasoning for a particular outcome.[9][11][12][13]
Q4: Are there any existing pre-trained models or tools specifically for pyrrole synthesis?
A4: Yes. A notable example is the ChemPredictor web tool, which uses a random forest model to predict the yield of pyrrole and dipyrromethane condensation reactions with aldehydes.[2][14] The model was trained on over 1200 reactions and has a reported Mean Absolute Error (MAE) of 9.6% and an R² of 0.63.[2]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Solution |
| Model Consistently Predicts High Yields, but Experimental Results are Poor | Dataset Bias: The training data may lack "negative" examples (i.e., failed or low-yielding reactions).[1] | Incorporate Negative Data: Intentionally include data from failed or low-yielding experiments in your training set. If this is not possible, you can try to generate artificial negative data points. |
| Model Overfitting: The model has memorized the training data and cannot generalize. | Use Regularization and Cross-Validation: Implement regularization techniques during model training and use k-fold cross-validation to get a more robust measure of performance. | |
| The Optimization Algorithm Keeps Suggesting a Narrow Range of Conditions | Exploration-Exploitation Imbalance: The algorithm may be too focused on "exploiting" the known high-yielding areas of the chemical space and not "exploring" new, potentially better areas. | Adjust Algorithm Hyperparameters: In Bayesian optimization, for example, you can tune the acquisition function to favor more exploration. |
| Model Performance is Poor, and I'm Not Sure Which Features are Important | Inadequate Feature Representation: The chosen molecular descriptors may not be capturing the key chemical properties that govern the reaction outcome. | Conduct Feature Importance Analysis: Use techniques like Random Forest feature importance or SHAP to identify the most influential features.[6][7][8][9][10] You can then focus on engineering more informative features related to these important parameters. |
| My Model is Trained on SMILES Strings, but is Not Capturing Stereochemistry or 3D Effects | Limitations of 2D Representations: SMILES strings are a 2D representation of molecules and do not explicitly encode 3D information. | Use 3D Descriptors: Consider incorporating features derived from 3D molecular structures, such as those from quantum mechanical calculations, if you suspect that stereochemistry or other 3D effects are critical for your reaction. |
| The Model's Predictions are Inconsistent Across Similar Reactions | Data Quality Issues: The training data may contain noise or errors from inconsistent experimental procedures or data entry mistakes. | Data Cleaning and Standardization: Carefully review and clean your dataset. Ensure that units are consistent and that reaction components are represented uniformly. |
Section 3: Data Presentation
The following table presents a hypothetical comparison of reaction conditions for a Paal-Knorr pyrrole synthesis, illustrating how a machine learning model might identify optimal conditions that differ from a traditional approach.
| Parameter | Traditional Conditions | ML-Optimized Conditions (Predicted) | ML-Optimized Conditions (Experimental Yield) |
| 1,4-Diketone | Hexane-2,5-dione | Hexane-2,5-dione | Hexane-2,5-dione |
| Amine | Aniline | Aniline | Aniline |
| Catalyst | Acetic Acid | p-Toluenesulfonic Acid | p-Toluenesulfonic Acid |
| Catalyst Loading (mol%) | 10 | 2.5 | 2.5 |
| Solvent | Toluene | 1,4-Dioxane | 1,4-Dioxane |
| Temperature (°C) | 110 | 85 | 85 |
| Reaction Time (h) | 6 | 2 | 2 |
| Yield (%) | 75% | 92% | 90% |
Section 4: Experimental Protocols
This section provides a detailed methodology for using an active learning workflow with Bayesian optimization to discover optimal conditions for a Paal-Knorr pyrrole synthesis.
Protocol: Active Learning for Paal-Knorr Synthesis Optimization
1. Define the Design Space:
- Identify the reaction parameters to be optimized. These can be categorical (e.g., catalyst, solvent) or continuous (e.g., temperature, concentration).
- For each parameter, define a range of possible values.
- Example:
- Catalyst: Acetic Acid, p-Toluenesulfonic Acid, Scandium(III) triflate
- Solvent: Toluene, 1,4-Dioxane, Acetonitrile
- Temperature: 60-120 °C
- Concentration: 0.1-1.0 M
2. Initial Data Collection:
- Run a small number of initial experiments (e.g., 5-10) to seed the machine learning model.
- These initial experiments should sample the design space broadly. A Latin hypercube sampling strategy is often effective.
3. Model Training:
- Represent the reaction conditions and corresponding yields in a machine-readable format (featurization).
- Train a surrogate model (e.g., a Gaussian Process Regressor) on the initial experimental data. This model will learn the relationship between the reaction parameters and the yield.
4. Acquisition Function and Next Experiment Suggestion:
- Use an acquisition function (e.g., Expected Improvement) to evaluate the "utility" of running each possible experiment in the design space. The acquisition function balances exploring uncertain regions and exploiting regions with predicted high yields.
- The Bayesian optimization algorithm will identify the reaction conditions that maximize the acquisition function. These are the conditions for the next experiment you should run.
5. Experimental Validation and Iteration:
- Perform the experiment suggested by the optimization algorithm.
- Add the new data point (reaction conditions and measured yield) to your dataset.
- Retrain the surrogate model with the updated dataset.
- Repeat steps 4 and 5. The model will become more accurate with each iteration, and the suggested experiments will converge towards the optimal conditions.
6. Termination:
- Continue the iterative process until a predefined stopping criterion is met (e.g., a certain number of experiments have been run, or the predicted improvement in yield falls below a threshold).
Section 5: Visualizations
Diagrams of Workflows and Logical Relationships
Caption: General workflow for predictive modeling of pyrrole synthesis.
Caption: Active learning loop for reaction optimization.
Caption: Logical flow for troubleshooting poor model performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. chimia.ch [chimia.ch]
- 5. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Feature importance in random forests when features are correlated – Mathemathinking [corysimon.github.io]
- 8. [PDF] A Feature Importance Analysis for Soft-Sensing-Based Predictions in a Chemical Sulphonation Process | Semantic Scholar [semanticscholar.org]
- 9. Feature Importance with Random Forests - GeeksforGeeks [geeksforgeeks.org]
- 10. m.youtube.com [m.youtube.com]
- 11. [1705.07874] A Unified Approach to Interpreting Model Predictions [arxiv.org]
- 12. Explaining Machine Learning Models: A Non-Technical Guide to Interpreting SHAP Analyses [aidancooper.co.uk]
- 13. m.mage.ai [m.mage.ai]
- 14. Yield of pyrroles and dipyrromethanes condensation reactions with aldehydes – Chem-predictor [chem-predictor.isc-ras.ru]
Validation & Comparative
A Comparative Analysis of Chalcones: Evaluating 1-(4-Methoxycinnamoyl)pyrrole Against Its Prominent Counterparts
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is relentless. Chalcones, a class of organic compounds belonging to the flavonoid family, have emerged as a promising scaffold due to their diverse biological activities. This guide provides a comparative analysis of 1-(4-Methoxycinnamoyl)pyrrole and other notable chalcones, focusing on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data and detailed protocols.
While this compound, a synthetic chalcone (B49325) derivative, is of interest, publicly available experimental data on its specific biological activities is currently limited. Therefore, this guide will focus on a comparative analysis of well-characterized chalcones—Licochalcone A, Xanthohumol, and Butein (B1668091)—to provide a comprehensive overview of the therapeutic potential within this compound class. The inclusion of data on pyrrole-based chalcones will offer insights into the potential activities of the target molecule.
Quantitative Comparison of Biological Activities
The therapeutic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for selected chalcones across various biological assays.
Anticancer Activity
Chalcones have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Licochalcone A | SKOV3 (Ovarian Cancer) | MTT Assay | 19.22 | [1] |
| LNCaP (Prostate Cancer) | MTT Assay | 15.73 - 23.35 | [2] | |
| HCT-116 (Colon Cancer) | - | ~7.0 | [3] | |
| Xanthohumol | MDA-MB-231 (Breast Cancer) | SRB Assay | 6.7 | [4] |
| HCT-15 (Colon Cancer) | - | 3.6 | [4] | |
| 5637 (Bladder Carcinoma) | SRB Assay | 12.3 ± 6.4 | [5] | |
| Butein | Not specified | - | - | - |
| Pyrrole-based Chalcone (Compound 1) | A549 (Lung Adenocarcinoma) | MTT Assay | More selective than cisplatin | [6] |
| Pyrrole-based Chalcone (Compound 3) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | More selective than cisplatin | [6] |
Note: The specific assay for some reported IC50 values was not detailed in the source material.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[7]
| Compound | Assay | IC50 (µM) | Reference |
| Xanthohumol | BACE1 Inhibition | 7.19 | [8][9] |
| Pyrrole-Cinnamate Hybrid (Compound 5) | COX-2 Inhibition | 0.55 | [10] |
| Pyrrole-Cinnamate Hybrid (Compound 6) | COX-2 Inhibition | 7.0 | [10] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Production Inhibition | 7.1 - 9.6 | [11] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Chalcones, with their unique chemical structures, can act as potent antioxidants.
| Compound | Assay | IC50 (µM) | Reference |
| Butein | DPPH Radical Scavenging | 9.2 ± 1.8 | [12] |
| Iron-induced Lipid Peroxidation | 3.3 ± 0.4 | [12] | |
| Pyrrole-based Chalcone Hybrid (155) | DPPH Radical Scavenging | 15.33 | [13] |
| Pyrrole-based Chalcone Hybrid (156) | DPPH Radical Scavenging | 14.48 | [13] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the biological activities of chalcones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the chalcone compound to 100 µL of the DPPH solution. A control containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined.[12]
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
-
Enzyme and Substrate Preparation: Prepare the human recombinant COX-2 enzyme and a solution of arachidonic acid (the substrate) in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the chalcone compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The product of the reaction (e.g., Prostaglandin E2) is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric/fluorometric assay kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the chalcone, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological effects of chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
References
- 1. Licochalcone A Exerts Anti-Cancer Activity by Inhibiting STAT3 in SKOV3 Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for Cinnamoyl-Pyrrole Derivatives
A Comparative Analysis of Bioactive Pyrrole-Cinnamate Hybrids
The pyrrole (B145914) scaffold is a versatile heterocyclic ring structure that serves as a template for a diverse range of compounds with broad pharmacological potential.[4] Pyrrole derivatives have been investigated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7][8][9][10] Cinnamic acid and its derivatives are also a significant class of aromatic compounds with a wide range of biological applications, including antioxidant and anti-inflammatory activities.[11] The hybridization of these two pharmacophores has been explored to develop novel multi-target agents.[11][12]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of selected pyrrole-cinnamate hybrids against cyclooxygenase-2 (COX-2) and soybean lipoxygenase (sLOX), key enzymes in the inflammatory pathway. These compounds are presented as alternatives and for comparative analysis in the absence of specific data for 1-(4-Methoxycinnamoyl)pyrrole. The data is extracted from a study on dual COX-2/LOX inhibitors.[11][12]
| Compound ID | Structure | Ar¹ | Ar² | COX-2 IC₅₀ (µM) | sLOX IC₅₀ (µM) |
| Hybrid 5 | Cinnamate Hybrid | 4-ClC₆H₄ | C₆H₅ | 0.55 | 30 |
| Hybrid 6 | Cinnamate Hybrid | 4-ClC₆H₄ | 4-ClC₆H₄ | 7.0 | 27.5 |
| Pyrrole 2 | Pyrrole Derivative | 4-ClC₆H₄ | - | 17% inhibition at 100 µM | 7.5 |
| Indomethacin | Reference Drug | - | - | Not specified in study | Not applicable |
| NDGA | Reference Drug | - | - | Not applicable | Potent inhibitor |
Data sourced from a study on novel pyrrole derivatives and their cinnamic hybrids as dual COX-2/LOX inhibitors.[11][12]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the cross-validation and replication of results.
In Vitro COX-2 Inhibitory Assay
The ability of the synthesized compounds to inhibit ovine COX-2 was determined using a colorimetric COX inhibitor screening assay kit.
-
Enzyme Preparation : Ovine COX-2 enzyme was used.
-
Reaction Mixture : The reaction mixture contained Tris-HCl buffer (pH 8.0), hematin, and the enzyme solution.
-
Test Compounds : The test compounds were dissolved in a suitable solvent and pre-incubated with the enzyme at room temperature for a specified time.
-
Initiation of Reaction : The reaction was initiated by adding arachidonic acid as the substrate.
-
Detection : The peroxidase activity of COX was determined by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength.
-
Calculation : The inhibitory activity was calculated as the percentage of inhibition of COX-2 activity compared to a control without the inhibitor. IC₅₀ values were determined from the concentration-response curves.
In Vitro Soybean Lipoxygenase (sLOX) Inhibitory Assay
The inhibitory activity against soybean lipoxygenase was evaluated spectrophotometrically.
-
Enzyme Solution : A solution of soybean lipoxygenase in saline was prepared.
-
Test Compounds : The test compounds were dissolved in a suitable solvent.
-
Reaction Mixture : The test compound was added to a solution of sodium linoleate.
-
Initiation of Reaction : The enzymatic reaction was initiated by adding the enzyme solution.
-
Detection : The formation of the hydroperoxide product was monitored by measuring the increase in absorbance at 234 nm over a period of time.
-
Calculation : The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC₅₀ values were determined from the dose-response curves. Nordihydroguaiaretic acid (NDGA) was used as a reference inhibitor.[11]
Signaling Pathway and Experimental Workflow
Arachidonic Acid Cascade
The diagram below illustrates the enzymatic conversion of arachidonic acid into pro-inflammatory mediators by cyclooxygenases (COX) and lipoxygenases (LOX). The targeted inhibition of COX-2 and LOX by the pyrrole-cinnamate hybrids is highlighted.
Caption: Inhibition of the Arachidonic Acid Cascade by Pyrrole-Cinnamate Hybrids.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the general workflow for the synthesis and in vitro biological evaluation of the pyrrole-cinnamate hybrids.
Caption: General workflow for synthesis and in vitro evaluation of bioactive compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Synthetic and Natural Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole (B145914) scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, found in a vast array of both naturally occurring and synthetically derived compounds with significant biological activities.[1] Natural products containing the pyrrole motif have long served as a source of inspiration for the development of new therapeutic agents. This guide provides an objective comparison of the efficacy of selected natural pyrrole derivatives against their synthetic counterparts, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Section 1: Comparative Efficacy Data
The following tables summarize the in vitro efficacy of prominent natural pyrrole derivatives and their synthetic analogues against various disease models. The data is primarily presented as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), which are standard measures of a compound's potency.
Anticancer Activity
Pyrrole derivatives have demonstrated significant potential as anticancer agents, often by targeting critical cellular pathways involved in cell proliferation and survival.
Table 1: Anticancer Efficacy of Natural vs. Synthetic Pyrrole Derivatives
| Compound | Type | Cancer Cell Line | IC50 (µM) | Reference |
| Lamellarin D | Natural | P388 (murine leukemia) | 0.015 | [2] |
| A549 (human lung carcinoma) | 0.038 | [2] | ||
| HT-29 (human colon adenocarcinoma) | 0.025 | [2] | ||
| Synthetic Pyrrole 3h | Synthetic | T47D (human breast carcinoma) | 2.4 | [3] |
| HT29 (colon adenocarcinoma) | <1 (GI50) | [3] | ||
| Prodigiosin (B1679158) | Natural | RT-112 (bladder carcinoma) | 0.0738 (72h) | |
| RT-112res (cisplatin-resistant) | 0.0411 (72h) | |||
| HL-60 (human promyelocytic leukemia) | 1.7 µg/mL | [4] | ||
| Synthetic Prodiginine 16ba | Synthetic | RT-112 (bladder carcinoma) | 0.0264 (72h) | |
| RT-112res (cisplatin-resistant) | 0.0188 (72h) | |||
| Brominated Prodigiosin (PG-Br) | Synthetic | HCT116 (human colon carcinoma) | 17.00 µg/mL (48h) | [5] |
| Dibrominated Prodigiosin (PG-Br2) | Synthetic | HCT116 (human colon carcinoma) | 15.00 µg/mL (48h) | [5] |
Summary of Anticancer Efficacy:
As illustrated in Table 1, the natural product Lamellarin D exhibits exceptionally potent anticancer activity in the nanomolar range across multiple cancer cell lines.[2] While direct comparisons are limited, the synthetic pyrrole-indole hybrid 3h also demonstrates strong activity, particularly against breast cancer cells.[3] In the case of the prodigiosin family, the natural compound Prodigiosin shows potent cytotoxicity.[4] Notably, a synthetic analogue, Prodiginine 16ba , displayed even greater potency against both cisplatin-sensitive and resistant bladder cancer cells, highlighting the potential for synthetic modification to enhance efficacy. Conversely, bromination of the prodigiosin scaffold in PG-Br and PG-Br2 resulted in a decrease in activity against colon cancer cells compared to the parent natural product.[5]
Antifungal Activity
Pyrrole-containing compounds, both natural and synthetic, have been investigated for their ability to inhibit the growth of pathogenic fungi.
Table 2: Antifungal Efficacy of Natural vs. Synthetic Pyrrole Derivatives
| Compound | Type | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrrolnitrin | Natural | Candida albicans | 10 | [6] |
| Aspergillus niger | 12.5 | [6] | ||
| Trichophyton rubrum | 1 | [6] | ||
| Synthetic Pyrrole 3c | Synthetic | Candida albicans | 6.25 | [7] |
| Synthetic Pyrrole 5a | Synthetic | Aspergillus fumigatus | 6.25 | [7] |
| Synthetic Pyrrole 5c | Synthetic | Aspergillus fumigatus | 12.5 | [7] |
Summary of Antifungal Efficacy:
The natural antibiotic Pyrrolnitrin demonstrates a broad spectrum of antifungal activity.[6] Comparative data from a study on synthetic pyrroles reveals that compounds like 3c and 5a can achieve comparable or even superior potency against specific fungal pathogens such as Candida albicans and Aspergillus fumigatus.[7] This suggests that synthetic approaches can yield antifungal agents with efficacy on par with or exceeding that of their natural counterparts.
Section 2: Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (natural and synthetic pyrrole derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Analysis of Protein Expression (Western Blotting)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.[10] It can be used to determine the effect of pyrrole derivatives on the expression or activation of proteins within a signaling pathway.[1]
Protocol:
-
Sample Preparation (Cell Lysis):
-
Treat cells with the pyrrole derivatives for the desired time and at the appropriate concentration.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. This separates the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). This can be done using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding of antibodies.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
-
Analysis:
-
Analyze the intensity of the protein bands to determine the relative expression levels of the target protein in the different samples. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
-
Section 3: Signaling Pathways and Mechanisms of Action
Many pyrrole derivatives exert their biological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Several pyrrole derivatives have been shown to inhibit VEGFR-2, a key receptor in this pathway.
Caption: VEGFR-2 signaling pathway and inhibition by pyrrole derivatives.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors and is critically involved in immunity, cell proliferation, and apoptosis.[13][14] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.
Caption: JAK/STAT signaling pathway and its inhibition.
Section 4: Conclusion
This guide provides a comparative overview of the efficacy of selected natural and synthetic pyrrole derivatives. The presented data indicates that while natural products serve as excellent starting points for drug discovery, synthetic modifications can lead to compounds with enhanced potency and selectivity. The detailed experimental protocols and pathway diagrams are intended to aid researchers in the design and execution of their own studies in this promising area of medicinal chemistry. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of Prodigiosin, Natural Red Pigment, Isolated from Serratia marcescens UFPEDA 398 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
Comparative Guide to the Mechanism of Action Confirmation Studies for 1-(4-Methoxycinnamoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for elucidating the mechanism of action of 1-(4-methoxycinnamoyl)pyrrole, a natural product isolated from Piper nigrum L.[1][2]. Due to the limited specific research on this compound, this document outlines a series of proposed confirmation studies, comparing its potential activity against well-characterized inhibitors of relevant signaling pathways. The experimental data presented herein is hypothetical and serves as a template for expected outcomes.
Introduction and Hypothesized Mechanisms of Action
This compound incorporates two key pharmacophores: a pyrrole (B145914) ring and a methoxycinnamoyl group. Pyrrole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Similarly, cinnamoyl derivatives have demonstrated anti-inflammatory and anticancer properties.[7][8] Based on the activities of these constituent moieties, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and cell proliferation signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Key Confirmation Studies and Comparative Compounds
To investigate the mechanism of action of this compound, a series of confirmation studies are proposed. These studies will compare its activity to known inhibitors of the NF-κB and MAPK pathways.
Comparative Compounds:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, a key step in the activation of the NF-κB pathway.[9]
-
U0126: A highly selective inhibitor of MEK1 and MEK2, upstream kinases in the ERK1/2 MAPK pathway.[10]
Quantitative Data Comparison (Hypothetical)
The following tables present hypothetical data that could be generated from the proposed experiments to compare the activity of this compound with the selected reference compounds.
Table 1: Inhibition of NF-κB and MAPK Pathway Activation
| Compound | Target Pathway | Assay | IC50 (µM) |
| This compound | NF-κB | IκBα Phosphorylation Assay | 8.5 |
| MAPK (ERK1/2) | ERK1/2 Phosphorylation Assay | 15.2 | |
| BAY 11-7082 | NF-κB | IκBα Phosphorylation Assay | 0.5 |
| MAPK (ERK1/2) | ERK1/2 Phosphorylation Assay | > 50 | |
| U0126 | NF-κB | IκBα Phosphorylation Assay | > 50 |
| MAPK (ERK1/2) | ERK1/2 Phosphorylation Assay | 0.1 |
Table 2: Cellular Viability in Response to Inflammatory Stimuli
| Compound | Cell Line | Stimulus | Assay | EC50 (µM) |
| This compound | RAW 264.7 | LPS | MTT Assay | 12.3 |
| BAY 11-7082 | RAW 264.7 | LPS | MTT Assay | 2.1 |
| U0126 | RAW 264.7 | LPS | MTT Assay | 5.8 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to determine if this compound directly binds to a target protein within the cell.[11][12][13]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein (e.g., IKKβ for the NF-κB pathway or MEK1/2 for the MAPK pathway) by Western blotting. Increased protein stability at higher temperatures in the presence of the compound suggests direct target engagement.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the assessment of the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.[14]
-
Cell Culture and Stimulation: Seed cells (e.g., HeLa or Jurkat) and allow them to adhere. Starve the cells in serum-free media for 12-24 hours. Pre-treat the cells with this compound, BAY 11-7082, U0126, or vehicle control for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB, EGF for MAPK) for a predetermined time (e.g., 15-30 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Caption: General experimental workflow for mechanism of action confirmation.
Conclusion
This guide provides a structured and comparative approach for the investigation of the mechanism of action of this compound. By employing the outlined experimental protocols and comparing the results to well-characterized inhibitors, researchers can effectively elucidate the signaling pathways modulated by this natural product. The provided diagrams and hypothetical data tables serve as valuable tools for experimental design and data interpretation in the pursuit of novel therapeutic agents.
References
- 1. This compound | Piper | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. This compound | CAS:736140-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFkB/IkB Inhibitors Products: R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
Comparative Docking Analysis of 1-(4-Methoxycinnamoyl)pyrrole Analogs: A Review of In Silico Studies
The field of computational drug design frequently employs molecular docking to predict the binding affinity and interaction patterns of small molecules with protein targets. This in silico technique is instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level. Pyrrole (B145914) and its derivatives are a well-established class of heterocyclic compounds that form the core of many biologically active molecules and approved drugs. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.
While direct comparative data for 1-(4-Methoxycinnamoyl)pyrrole analogs is absent, broader research on pyrrole-containing compounds provides insights into their potential as therapeutic agents. For instance, various pyrrole derivatives have been designed, synthesized, and evaluated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial targets in cancer therapy.[1] These studies often involve molecular docking to elucidate the binding modes and structure-activity relationships of the synthesized compounds.
General Experimental Protocol for Molecular Docking of Pyrrole Analogs
Although a specific protocol for this compound analogs is unavailable, a general methodology for molecular docking studies of similar compounds can be outlined as follows. This protocol is a composite of standard practices in the field.
1. Ligand Preparation: The three-dimensional (3D) structures of the this compound analogs would be constructed using molecular modeling software. This is followed by energy minimization to obtain a stable conformation of each ligand.
2. Protein Preparation: The 3D crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
3. Active Site Definition: The binding site, or active site, of the protein is identified. This is often the pocket where the natural substrate or a known inhibitor binds.
4. Molecular Docking Simulation: A docking algorithm is used to place the prepared ligands into the defined active site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding pocket.
5. Scoring and Analysis: The docking poses are then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score for each ligand is selected for further analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.
Visualizing the Drug Discovery Workflow
The general workflow for a computational drug discovery project, including molecular docking, can be visualized as a sequential process.
Caption: A generalized workflow for computational drug discovery.
References
Benchmarking Antimicrobial Activity: A Comparative Guide for Researchers
This guide provides a framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial activity of novel compounds against established antibiotics. It includes detailed experimental protocols, comparative data, and visual representations of key biological pathways and workflows.
Introduction
The continuous emergence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. A critical step in this process is the rigorous evaluation of the efficacy of novel compounds in comparison to existing antibiotics. This guide outlines standardized methods for this comparative analysis, focusing on two widely accepted techniques: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing the zone of inhibition.
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the antimicrobial activity of a novel investigational compound, "Compound X," against three common bacterial pathogens: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The activity of Compound X is compared with that of two widely used antibiotics, Ciprofloxacin and Penicillin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Compound X | Ciprofloxacin | Penicillin |
| Escherichia coli (ATCC 25922) | 4 | 0.015 | >64 |
| Staphylococcus aureus (ATCC 25923) | 8 | 0.25 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.5 | >64 |
Table 2: Zone of Inhibition in mm
| Microorganism | Compound X (30 µg disk) | Ciprofloxacin (5 µg disk) | Penicillin (10 U disk) |
| Escherichia coli (ATCC 25922) | 18 | 35 | 0 |
| Staphylococcus aureus (ATCC 25923) | 15 | 25 | 30 |
| Pseudomonas aeruginosa (ATCC 27853) | 12 | 22 | 0 |
Experimental Protocols
The data presented in this guide were generated using the following standardized protocols, which are aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Antimicrobial agents (stock solutions)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions: A serial two-fold dilution of each antimicrobial agent is prepared in MHB directly in the 96-well plates. The final volume in each well is 100 µL.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] This suspension is then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate (except for the sterility control) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well.
-
Controls: A positive control well (MHB with inoculum, no antimicrobial) and a negative control well (MHB only) are included on each plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[9][10][11][12]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates (150 mm)
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Antimicrobial-impregnated disks
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the 0.5 McFarland standard as described for the MIC protocol.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then swabbed evenly in three directions to ensure confluent growth.
-
Disk Application: Using sterile forceps, antimicrobial disks are placed on the inoculated agar surface.[10] The disks should be pressed down gently to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts provided by organizations like CLSI.[12]
Visualizing Mechanisms and Workflows
The following diagram illustrates the general workflow for both the broth microdilution and disk diffusion methods.
Caption: Workflow for MIC and Zone of Inhibition Testing.
Beta-lactam antibiotics, such as penicillin, exert their antimicrobial effect by interfering with the synthesis of the bacterial cell wall.
Caption: Beta-Lactam Antibiotic Mechanism of Action.
Fluoroquinolones, such as ciprofloxacin, target bacterial enzymes essential for DNA replication.
Caption: Fluoroquinolone Antibiotic Mechanism of Action.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 3. CLSI M100 33rd Edition Released | News | CLSI [clsi.org]
- 4. goums.ac.ir [goums.ac.ir]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
Validating the Target Selectivity of Bioactive Pyrrole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3][4][5] A critical aspect of developing these compounds is the rigorous validation of their target selectivity. This guide provides an objective comparison of methodologies to assess the target selectivity of bioactive pyrrole compounds, supported by experimental data and detailed protocols.
Key Approaches to Validate Target Selectivity
Several powerful techniques are employed to determine the on-target and off-target profiles of bioactive pyrrole compounds. These methods can be broadly categorized into in vitro biochemical assays, cell-based assays, and chemoproteomic approaches.
-
In Vitro Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases.[6][7][8] This is a fundamental step in characterizing the selectivity of kinase inhibitors.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that assesses target engagement in a cellular context.[9][10][11][12] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
-
Chemoproteomics (e.g., Kinobeads): This approach uses affinity chromatography with immobilized broad-spectrum inhibitors (like kinobeads) to capture and quantify a large portion of the cellular kinome.[13][14][15][16][17] By competing with the affinity matrix, a test compound's binding profile across hundreds of kinases can be determined in a single experiment.
Comparative Data of Bioactive Pyrrole Compounds
The following tables summarize the inhibitory activities of representative pyrrole-based compounds against various kinase targets. This data highlights the diverse selectivity profiles that can be achieved with the pyrrole scaffold.
Table 1: Kinase Inhibition Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) | Alternative Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 6f | TrkA | 2.25 | Sunitinib | VEGFR2 | 0.009 | [18] |
| FGFR4 | 6.71 | Sorafenib | VEGFR2 | 0.09 | [7] | |
| Tie2 | 6.84 | Staurosporine | HER2, CDK2 | - | [7] | |
| Compound 8 | AURKA | 1.99 | Erlotinib | EGFR | 0.002 | [1][7] |
| EGFR | 0.00376 | |||||
| Compounds 12a-d | FGFR4 | 6.71–7.67 | [1] | |||
| Tie2/Tek | 5.80–8.69 | |||||
| TrkA | 2.25–3.15 |
Table 2: Antiproliferative Activity of Fused 1H-Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Alternative Compound | Cell Line | IC50 (µM) | Reference |
| Compound 9c | HCT116 | 0.009 | Doxorubicin | HCT116 | 0.008 | [19] |
| Compound 8b | HCT116 | < 0.05 | [19] | |||
| MCF-7 | < 0.05 | |||||
| Hep3B | < 0.05 | |||||
| Compound 11c | MCF-7 | 0.364 | [19] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent ADP detection assay is a common method for measuring kinase activity and inhibitor potency.[6]
Materials:
-
Kinase, substrate, and ATP
-
1H-pyrrolo[2,3-b]pyridine inhibitor (or other pyrrole compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrrole inhibitor in the kinase reaction buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the diluted inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA allows for the assessment of target engagement within intact cells.[9][11][12]
Materials:
-
Cell culture expressing the target protein
-
Bioactive pyrrole compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Instrumentation for heating (e.g., PCR machine)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the pyrrole compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures for a set duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads-based Chemoproteomics
This method provides a broad selectivity profile of kinase inhibitors in a competitive binding format.[13][15][16][17]
Materials:
-
Cell or tissue lysate
-
Kinobeads (immobilized non-selective kinase inhibitors)
-
Bioactive pyrrole compound
-
Wash buffers
-
Elution buffer
-
LC-MS/MS instrumentation and software
Procedure:
-
Lysate Preparation: Prepare a native cell or tissue lysate.
-
Competitive Binding: Incubate the lysate with varying concentrations of the pyrrole compound to allow for binding to target kinases.
-
Affinity Enrichment: Add kinobeads to the lysate to capture kinases that are not bound to the test compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each kinase identified is inversely proportional to its affinity for the test compound. Dose-response curves can be generated to determine the binding affinity for multiple kinases simultaneously.
Visualizing Cellular Processes
Understanding the cellular pathways affected by bioactive pyrrole compounds is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for target selectivity validation and a common signaling pathway targeted by pyrrole-based kinase inhibitors.
Caption: Workflow for validating target selectivity.
Caption: MAPK signaling pathway and potential inhibition.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of a pyrrole library and identification of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methoxy-Substituted Chalcones: A Comparative Analysis of Anticancer Efficacy
A deep dive into the cytotoxic potential of methoxy-substituted chalcones across various cancer cell lines, supported by experimental data and mechanistic insights.
For researchers and professionals in the field of drug discovery and development, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of synthetic and natural compounds, chalcones and their derivatives have emerged as a promising class of molecules with potent and diverse biological activities. The presence and position of methoxy (B1213986) groups on the chalcone (B49325) scaffold have been shown to significantly influence their cytotoxic effects. This guide provides a comparative analysis of various methoxy-substituted chalcones, summarizing their in vitro anticancer activity, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways they modulate.
Comparative Cytotoxicity of Methoxy-Substituted Chalcones
The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various methoxy-substituted chalcones against a panel of human cancer cell lines, as reported in several studies. This data highlights the structure-activity relationship, where the substitution pattern of the methoxy groups plays a crucial role in determining the cytotoxic potency.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one (3c) | HeLa | 0.019 | [1] |
| HCT15 | 0.020 | [1] | |
| A549 | 0.022 | [1] | |
| 3-(3,5-dimethoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one (3e) | HeLa, HCT15, A549 | Showed good IC50 values | [1] |
| 2′-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [2] |
| 2′-hydroxy-4′,6′-dimethoxychalcone | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [2] |
| Chalcone with 4-methoxy substitution on the right aromatic ring | MCF-7 | 3.44 ± 0.19 | [3] |
| HepG2 | 4.64 ± 0.23 | [3] | |
| HCT116 | 6.31 ± 0.27 | [3] | |
| O-methylated derivative of 2-methoxy-4-propylphenol (B1219966) chalcone (3) | HeLa, HepG2, T24, TOV-21G | 3.03 - 5.92 | [4] |
| 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone | Lung Cancer Cells | Potent cytotoxicity | [5] |
Experimental Protocols
The evaluation of the anticancer potential of methoxy-substituted chalcones involves a series of well-established in vitro assays. Below are detailed methodologies for the key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the methoxy-substituted chalcones (typically ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours. A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the chalcone derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Propidium iodide staining of cellular DNA followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the chalcone derivatives and then harvested. The cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined. Many chalcones have been observed to induce cell cycle arrest at the G2/M phase[6].
Visualizing the Mechanisms and Workflows
To better understand the experimental processes and the biological effects of these compounds, the following diagrams have been generated using Graphviz.
Caption: A representative experimental workflow for the evaluation of methoxy-substituted chalcones.
Caption: Key signaling pathways modulated by methoxy-substituted chalcones in cancer cells.
Caption: Logical relationship in a structure-activity relationship (SAR) study of chalcones.
Concluding Remarks
The presented data and methodologies underscore the significant potential of methoxy-substituted chalcones as a scaffold for the development of novel anticancer therapeutics. The position and number of methoxy groups are critical determinants of their cytotoxic activity, a principle that is fundamental to the structure-activity relationship studies in this field. Future research will likely focus on optimizing these structures to enhance their potency and selectivity, as well as on elucidating their complex mechanisms of action in greater detail. The provided experimental frameworks serve as a foundational guide for researchers aiming to explore and validate the anticancer properties of new chalcone derivatives.
References
- 1. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(4-Methoxycinnamoyl)pyrrole: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-(4-Methoxycinnamoyl)pyrrole, a substituted pyrrole (B145914) derivative, is a critical component of laboratory safety and environmental responsibility. Due to its chemical nature as a heterocyclic aromatic compound, it must be managed as hazardous waste. This guide provides essential, immediate safety and logistical information to assist researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.
Hazard Assessment and Waste Identification
Based on the known properties of pyrrole and related compounds, this compound should be presumed to be a hazardous substance. All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess product
-
Reaction byproducts and mother liquors
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Contaminated laboratory supplies (e.g., pipette tips, weighing boats, filter paper)
-
Glassware that cannot be safely decontaminated
-
Spill cleanup materials
Cross-contamination with other waste streams must be strictly avoided to prevent potentially hazardous reactions.
Segregation and Containerization
Proper segregation and containerization are the first steps in the safe disposal of this compound waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially from incompatible materials.
-
Containerization: Use chemically resistant, leak-proof, and sealable containers for waste collection. Ensure containers are in good condition and compatible with the waste. Do not use metal containers if the waste is acidic.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution, such as the date and the name of the generating researcher or lab.
| Hazard Class (Presumed) | Incompatible Materials |
| Flammable | Oxidizing agents, acids, acid chlorides, acid anhydrides |
| Toxic | (Avoid mixing with other chemicals) |
| Irritant | (Avoid mixing with other chemicals) |
This table summarizes the presumed hazard class and incompatible materials based on data for pyrrole.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Collection: Collect all waste materials contaminated with this compound in a designated and properly labeled hazardous waste container located in a satellite accumulation area (SAA) within the laboratory.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Contact EHS: Once the container is full or ready for pickup, notify your institution's Environmental Health and Safety (EHS) department to arrange for waste collection.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company. Accurate documentation is a legal requirement.
-
Professional Disposal: The licensed hazardous waste contractor will transport the waste for appropriate treatment, which typically involves high-temperature incineration at a permitted facility.
Never dispose of this compound down the drain or in regular trash.
Emergency Procedures for Spills
In the event of a spill, the primary goal is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work in a fume hood if possible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
| Personal Protective Equipment (PPE) | Spill Cleanup Materials |
| Chemical-resistant gloves (Nitrile or Neoprene) | Inert absorbent material (e.g., sand, vermiculite) |
| Safety goggles or face shield | Non-sparking tools (e.g., plastic scoop) |
| Lab coat | Sealable, labeled hazardous waste container |
| Closed-toe shoes | Decontamination solution |
This table outlines the necessary PPE and materials for handling a spill of this compound.
Caption: Disposal Workflow for this compound.
Essential Safety and Logistical Information for Handling 1-(4-Methoxycinnamoyl)pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(4-Methoxycinnamoyl)pyrrole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of the parent compound, pyrrole (B145914), and general best practices for handling substituted pyrrole derivatives. It is imperative to treat this compound with a high degree of caution.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure via inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2] | Must meet ANSI Z.87.1 1989 standard. A face shield is necessary when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[1] |
| Hand Protection | Chemically resistant gloves. | Disposable nitrile gloves offer broad short-term protection.[1] For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[1] Always inspect gloves before use and change them immediately if contaminated or torn.[1][3] |
| Body Protection | A flame-retardant and anti-static laboratory coat. | The lab coat should be fully buttoned to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] Avoid synthetic fabrics like polyester (B1180765) or acrylic.[1] |
| Respiratory Protection | Use of a chemical fume hood is the primary engineering control.[4][5][6] | If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[1][7] Respirator use necessitates a formal program including medical evaluation, fit testing, and training.[1] |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
A. Engineering Controls:
-
All work with this compound, especially when generating dust, aerosols, or vapors, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][6][8]
-
Use anti-static and spark-proof equipment where possible to prevent the build-up of electrostatic charge, particularly when handling flammable materials.[8]
B. Standard Operating Procedures:
-
Preparation: Before beginning any new procedure, conduct a thorough risk assessment.[9] Ensure all necessary PPE is readily available and in good condition. Keep the work area clean and uncluttered.[4]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[8] Do not breathe dust, fumes, gas, mist, vapors, or spray.[8] Use a tray when transporting chemicals to contain potential spills.[5]
-
Heating: Never heat flammable substances with an open flame.[6]
-
Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.[4][8] Do not eat, drink, or smoke in the laboratory.[4][8]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8][10]
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[11]
A. Waste Segregation and Collection:
-
Waste Identification: All materials, including unused product, reaction byproducts, and contaminated PPE, are to be considered hazardous waste.[11]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent hazardous reactions.[11]
-
Containerization: Use chemically resistant, sealed, and clearly labeled containers for waste collection.[11] Label containers with "Hazardous Waste," the chemical name, and any other institutional identifiers.[11]
B. Step-by-Step Disposal Procedure:
-
Collection: Carefully place all waste into the designated hazardous waste container.
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible substances.[11]
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.[11]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company, typically involving incineration at a permitted facility.[11]
-
Documentation: Complete all required waste disposal forms as mandated by your institution and the disposal company.[11]
Experimental Workflow and Safety Diagram
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
